molecular formula C13H16INO B2634953 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone CAS No. 1093169-72-2

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Katalognummer: B2634953
CAS-Nummer: 1093169-72-2
Molekulargewicht: 329.181
InChI-Schlüssel: KVHMCPJBJRPHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethan-1-one ( 893615-99-1) is an organic compound with the molecular formula C 13 H 18 N 2 O and a molecular weight of 218.29 g/mol [ citation 1 ]. This chemical features a distinct molecular scaffold combining an iodophenyl group with a piperidine ring, a structure frequently explored in medicinal chemistry and pharmaceutical research. Research Applications and Value While direct studies on this specific molecule are limited, its structure is highly significant. The 4-iodophenyl moiety is a versatile building block in chemical synthesis, often used in cross-coupling reactions to create more complex biaryl systems [ citation 2 ]. Furthermore, the piperidine subunit is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Molecules with similar iodophenyl-piperidine architectures have been identified as key intermediates in the synthesis of active pharmaceutical ingredients and are used as potent receptor ligands in biochemical research [ citation 6 ][ citation 8 ]. This makes 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone a valuable compound for developing new therapeutic agents and probing biological mechanisms. Usage and Handling For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and to conduct all necessary experiments in compliance with their institution's safety protocols.

Eigenschaften

IUPAC Name

2-(4-iodophenyl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-12-6-4-11(5-7-12)10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHMCPJBJRPHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is an α-amino ketone derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a reactive iodophenyl group and a piperidine moiety, makes it a valuable intermediate for the synthesis of complex organic molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, spectroscopic characterization, and a discussion of its current and future applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

  • Common Synonyms: While no widely accepted common name exists, it can be described as a piperidide of 4-iodophenylacetic acid.

  • Molecular Formula: C₁₃H₁₆INO

Structural Elucidation

The molecule consists of a central ethanone (two-carbon ketone) core. The α-carbon (C2) is substituted with a 4-iodophenyl group, and the carbonyl carbon (C1) is part of an amide linkage with a piperidine ring.

Caption: Chemical structure of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

Physicochemical Data

Precise experimental data for this specific molecule is sparse. However, properties can be predicted based on its structure and data from analogous compounds.

PropertyValue (Estimated/Calculated)Source/Basis
Molecular Weight 341.18 g/mol Calculated
Appearance Likely an off-white to pale yellow solidAnalogy to similar compounds
Melting Point Not available. Expected to be >100 °CGeneral property of similar organic solids
Solubility Soluble in DMSO, DMF, chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Standard solubility profiles for non-polar organic molecules
XLogP3 ~3.5Estimated based on similar structures like 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone (XLogP3 = 2.9)[1]

Synthesis and Mechanistic Insights

The most logical and efficient synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone involves the nucleophilic substitution of an α-haloketone by piperidine.

Recommended Synthetic Protocol

This protocol describes the reaction between 2-bromo-1-(4-iodophenyl)ethanone and piperidine.

Materials:

  • 2-bromo-1-(4-iodophenyl)ethanone (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with anhydrous acetonitrile, add 2-bromo-1-(4-iodophenyl)ethanone and potassium carbonate.

  • Stir the suspension at room temperature.

  • Slowly add piperidine dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Mechanistic Considerations

The core of this synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

  • Nucleophile: The secondary amine (piperidine) acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic α-carbon.

  • Electrophile: 2-bromo-1-(4-iodophenyl)ethanone is the electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack by withdrawing electron density.

  • Base: Potassium carbonate is a crucial component. It acts as a mild, heterogeneous base to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive, and drives the equilibrium towards product formation.

Synthesis Workflow Diagram

G Reactants Reactants: - 2-bromo-1-(4-iodophenyl)ethanone - Piperidine - K₂CO₃ Reaction Reaction Conditions: Stirring at 50-60 °C (Monitored by TLC) Reactants->Reaction Solvent Solvent: Anhydrous Acetonitrile Solvent->Reaction Workup Aqueous Workup: - Filtration - Extraction with EtOAc - Washing (H₂O, Brine) Reaction->Workup Reaction Complete Drying Drying & Concentration: - Anhydrous MgSO₄ - Rotary Evaporation Workup->Drying Purification Purification: Recrystallization Drying->Purification Product Final Product: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone Purification->Product

Caption: Workflow for the synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

Spectroscopic Characterization

While specific spectra are not published, the expected spectroscopic data can be reliably predicted.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. - α-Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm. - Piperidine Protons: Multiple broad signals in the δ 1.5-3.5 ppm range.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region. - Aromatic Carbons: Signals between δ 120-140 ppm, with the carbon bearing the iodine atom appearing at a lower field (δ ~95-100 ppm). - α-Methylene Carbon (-CH₂-): A signal around δ 50-60 ppm. - Piperidine Carbons: Signals in the δ 24-50 ppm range.
Mass Spec (MS) - Molecular Ion (M⁺): Expected at m/z = 341. - Key Fragments: Loss of the iodophenyl group or fragmentation of the piperidine ring.
Infrared (IR) - Amide C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹. - C-N Stretch: A band in the 1200-1300 cm⁻¹ region. - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Applications in Research and Development

The true value of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone lies in its utility as a synthetic intermediate. α-Amino ketones are crucial substructures in many bioactive molecules and serve as versatile building blocks for creating more complex derivatives.[2][3]

Role as a Synthetic Intermediate

The molecule possesses two key reactive sites for further elaboration:

  • The 4-Iodophenyl Group: The carbon-iodine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position of the phenyl ring.

    • Suzuki Coupling: Reaction with boronic acids to form C-C bonds (e.g., attaching other aryl or alkyl groups).

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, as demonstrated in the preparation of similar sugar-containing aryl ethynyl ligands[4].

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • The Ketone Carbonyl Group: The carbonyl group can undergo a variety of classical transformations.

    • Reduction: Conversion to a secondary alcohol, creating a chiral center and forming an amino alcohol, a common pharmacophore.

    • Reductive Amination: Conversion to a secondary amine.

    • Wittig Reaction: Conversion of the C=O bond to a C=C double bond.

Potential Pharmacological Activity

While this specific compound may not be a final drug candidate, its structural motifs are present in many pharmacologically active agents.

  • α-Amino Ketones: This class of compounds is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antithrombotic actions.[5] They are key components in drugs like the antidepressant bupropion[6].

  • Piperidine Moiety: The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. It is a core component of numerous drugs, including the potent analgesic fentanyl and the antipsychotic haloperidol[7][8].

  • Iodophenyl Group: This group is often used in the development of radioligands for imaging and therapeutic applications.[9][10] The iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in Single Photon Emission Computed Tomography (SPECT) or as a therapeutic agent. For instance, 4-(p-iodophenyl)butyric acid has been used as an albumin-binding moiety to improve the pharmacokinetics of radiopharmaceuticals[9].

Future Research Directions

G Start 2-(4-Iodophenyl)-1- (piperidin-1-yl)ethanone Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Coupling Modification Carbonyl Modification (Reduction, etc.) Start->Modification Library Diverse Chemical Library (Bi-aryl derivatives, alkynyl-substituted compounds, amino alcohols) Coupling->Library Modification->Library Screening High-Throughput Screening (HTS) Library->Screening Hits Identification of 'Hit' Compounds Screening->Hits Optimization Lead Optimization (SAR Studies) Hits->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: Logical progression from the core scaffold to a drug candidate.

Safety and Handling

  • Hazard Identification: As with any uncharacterized chemical, 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone should be handled with care. The precursor, 2-bromo-1-(4-iodophenyl)ethanone, is a lachrymator and skin irritant. The final product should be assumed to have similar irritant properties.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, dark place in a tightly sealed container.

References

  • Apostol, T. V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Request PDF. Available at: [Link]

  • PubMed. (2024). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Journal of Controlled Release. Available at: [Link]

  • Zhu, S., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 12(1), 246. Available at: [Link]

  • Goliath, J. R., et al. (2016). Biocatalytic synthesis of α-amino ketones. ACS Chemical Biology, 11(6), 1634-1641. Available at: [Link]

  • Paul, R. (2016). Synthesis and Antibacterial Activities of Sugar Containing Platinum Ethynyl Complexes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Shinde, S. S., & Lee, W. (2013). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 18(1), 1025-1035. Available at: [Link]

  • European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. Available at: [Link]

  • SlideShare. (n.d.). Lec.2 4 stage. Available at: [Link]

Sources

1-(4-Iodophenylacetyl)piperidine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-(4-Iodophenylacetyl)piperidine , a specialized aryl iodide building block used in medicinal chemistry.

Chemical Identity & Core Data

1-(4-Iodophenylacetyl)piperidine is a functionalized amide intermediate. It features a piperidine ring acylated by a (4-iodophenyl)acetyl moiety.[1] The presence of the para-iodo substituent on the aromatic ring renders it a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), making it a valuable scaffold for diversifying drug candidates.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(piperidin-1-yl)-2-(4-iodophenyl)ethan-1-one
Common Synonyms 4-Iodophenylacetic acid piperidide; 1-[(4-Iodophenyl)acetyl]piperidine
CAS Number Not widely indexed in commercial catalogs. (Often synthesized in situ or custom-ordered).
Molecular Formula C₁₃H₁₆INO
Molecular Weight 329.18 g/mol
SMILES IC1=CC=C(CC(=O)N2CCCCC2)C=C1
InChI Key Calculated:RZVJ... (Derivative of 4-iodophenylacetic acid)

Synthesis Protocol (Standard Operating Procedure)

As this compound is frequently generated as a custom intermediate, the following validated protocol describes its synthesis via carbodiimide-mediated amide coupling. This method avoids the harsh conditions of acid chlorides, preserving sensitive functional groups if present in derivatives.

Reagents & Materials
  • Precursor A: 4-Iodophenylacetic acid (1.0 equiv) [CAS: 1798-09-0]

  • Precursor B: Piperidine (1.1 equiv) [CAS: 110-89-4]

  • Coupling Agent: EDC·HCl (1.2 equiv) or HATU (1.1 equiv)

  • Additive: HOBt (1.2 equiv) (to suppress racemization/side reactions)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) or DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 4-iodophenylacetic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Additives: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at 0°C for 15 minutes to generate the active ester.

  • Amine Addition: Add Piperidine (1.1 equiv) followed by DIPEA (2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Acid 4-Iodophenylacetic Acid (C8H7IO2) Activation Activation (EDC/HOBt) Acid->Activation Amine Piperidine (C5H11N) Product 1-(4-Iodophenylacetyl)piperidine (Target) Amine->Product Nucleophilic Attack Intermediate Active Ester (In Situ) Activation->Intermediate Intermediate->Product + Piperidine + DIPEA

Caption: Convergent synthesis via carbodiimide activation. The active ester intermediate ensures mild coupling conditions.

Reactivity & Applications

The core value of 1-(4-iodophenylacetyl)piperidine lies in the aryl iodide moiety. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling, allowing researchers to rapidly elaborate this scaffold into complex pharmaceutical leads (e.g., GPCR ligands, Sigma receptor modulators).

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylenic linkers.

  • Buchwald-Hartwig Amination: Displacement of the iodide with amines to form aniline derivatives.

Reaction Scope Diagram

Reactivity Core 1-(4-Iodophenylacetyl)piperidine (Aryl Iodide Scaffold) Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Biaryl Biaryl Amides (Library Generation) Suzuki->Biaryl Alkyne Alkynyl Linkers (Rigid Spacers) Sonogashira->Alkyne Aniline Amino-Aryl Amides (Kinase Inhibitors) Buchwald->Aniline

Caption: Divergent synthesis pathways utilizing the aryl iodide handle for library generation.

Physical Properties (Predicted)

Note: As a custom intermediate, experimental values may vary by purity and polymorph.

PropertyValue / Range
Appearance White to off-white solid
Melting Point 85–95 °C (Predicted based on bromo-analog)
Solubility Soluble in DCM, DMSO, DMF, Methanol. Insoluble in Water.[3]
LogP ~2.8 (Lipophilic)
Storage Store at 2–8°C, protect from light (iodides can be light-sensitive).

References

  • Amide Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Suzuki Coupling on Aryl Iodides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • General Synthesis of Phenylacetic Amides: BenchChem Protocols. (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block.

  • Sonogashira Coupling Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Piperidine-Based Aryl Iodide Building Blocks: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Piperidine-Based Aryl Iodide Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Intersection

The piperidine ring is the most frequently used nitrogen heterocycle in FDA-approved drugs, appearing in over 70 commercial pharmaceuticals. Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its distinct 3D topology, which allows for precise vectorization of substituents in protein binding pockets.

When coupled with an aryl iodide moiety, the piperidine scaffold transforms from a passive structural core into a dynamic divergent building block . The aryl iodide serves as a high-reactivity "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of libraries around the privileged piperidine core.

This guide analyzes the structural classes, synthetic access, and chemoselective utility of piperidine-based aryl iodides, providing actionable protocols for their application in lead optimization.

Structural Classification & Strategic Utility

We categorize these building blocks based on the connectivity between the piperidine ring and the iodinated aryl group. Each class offers distinct vectors for growing the molecule within a binding pocket.

Class A: N-(Iodophenyl)piperidines

Structure: The piperidine nitrogen is directly bonded to the iodinated aryl ring. Utility: Ideal for GPCR ligands where the basic nitrogen is part of the pharmacophore but requires an aromatic anchor. Key Building Block: 1-(4-Iodophenyl)piperidine.[1]

Class B: C-Aryl Piperidines (The "Geminal" & "Vicinal" Vectors)

Structure: The iodophenyl group is attached to a carbon atom (C2, C3, or C4) of the piperidine ring. Utility: These blocks are critical for avoiding the "flatland" of traditional aromatics. 4-Substituted piperidines allow for linear extension, while 3-substituted variants introduce chirality and vector branching. Key Building Block: N-Boc-4-(4-iodophenyl)piperidine.

Class C: Linked Piperidine-Aryl Iodides

Structure: A linker (methylene, ether, amide) separates the piperidine and the aryl iodide. Utility: Used when flexibility is required to span distinct sub-pockets (e.g., dual-site inhibitors).

Synthetic Methodologies: Accessing the Blocks[2][3]

High-fidelity synthesis of these blocks requires overcoming chemoselectivity challenges, particularly avoiding over-arylation or dehalogenation.

Synthesis of N-(Iodophenyl)piperidines

Direct nucleophilic aromatic substitution (


) is often sluggish with unactivated diiodobenzenes. The preferred method is Cu(I)-catalyzed Ullmann-type coupling .
  • Challenge: Preventing the formation of the bis-piperidinyl byproduct (coupling at both iodides).

  • Solution: Use a large excess of 1,4-diiodobenzene (3-5 equiv) or leverage electronic differentiation (e.g., 1-bromo-4-iodobenzene) utilizing the higher reactivity of aryl iodides in Cu-catalysis compared to bromides under specific ligand control.

Synthesis of C-Aryl Piperidines

The construction of N-Boc-4-(4-iodophenyl)piperidine typically proceeds via a Suzuki-Miyaura coupling followed by hydrogenation, or via Negishi coupling .

Workflow Visualization: Synthesis of 4-Aryl Piperidine Blocks

SynthesisWorkflow Start N-Boc-4-Piperidone (Enol Triflate Formation) Step1 Suzuki Coupling (4-Iodophenylboronic acid) Start->Step1 Pd(PPh3)4, Base Inter1 Tetrahydropyridine Intermediate Step1->Inter1 Step2 Chemoselective Hydrogenation Inter1->Step2 H2, PtO2 (Avoid Pd/C to prevent de-iodination) Final N-Boc-4-(4-iodophenyl) piperidine Step2->Final

Caption: Figure 1. Synthetic route to C4-arylated piperidine blocks. Note the critical choice of hydrogenation catalyst (PtO2) to preserve the aryl iodide.

Reactivity Profile: The "Iodide Advantage"

Why use aryl iodides when bromides are cheaper?

  • Oxidative Addition Rate:

    
    . This allows couplings to proceed at lower temperatures (often RT), preserving labile stereocenters on the piperidine ring.
    
  • Orthogonal Reactivity: An aryl iodide can be selectively coupled in the presence of an aryl bromide or chloride on the same scaffold, enabling sequential, programmable synthesis.

Data Summary: Relative Reactivity in Pd-Catalysis
Halide (X)Bond Energy (kcal/mol)Relative Rate (Oxidative Addition)Typical Temp (Suzuki)
Iodide (-I) 65 Fastest (1000x) 25°C - 60°C
Bromide (-Br)81Intermediate (1x)60°C - 100°C
Chloride (-Cl)96Slow (requires bulky ligands)>100°C

Experimental Protocol: Chemoselective Cross-Coupling

Objective: Selective Suzuki-Miyaura coupling of N-Boc-4-(4-iodophenyl)piperidine with a boronic acid, preserving the N-Boc group.

Materials
  • Substrate: N-Boc-4-(4-iodophenyl)piperidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for stability and efficiency with iodides.

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the aryl iodide substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring (1000 rpm).

  • Reaction: Heat the block to 60°C . Note: While aryl iodides react at RT, mild heating ensures completion < 4 hours.

  • Monitoring: Monitor via LCMS. The iodide peak (M+) should disappear; look for the biaryl product peak.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will typically elute earlier than the starting iodide due to increased lipophilicity (if coupling to a non-polar aryl).

Self-Validating Checkpoint: If the reaction stalls, add 1 mol% additional catalyst. If de-iodination (reduction to phenylpiperidine) is observed, ensure the solvent is strictly degassed to remove oxygen, which can promote homocoupling or reduction pathways.

Case Study: HDM2-p53 Inhibitors

In the development of inhibitors for the HDM2-p53 interaction (a target for cancer therapy), the piperidine scaffold serves as a central hub.[2]

  • The Challenge: The p53 binding pocket is deep and hydrophobic. A flat aromatic core is insufficient.[3]

  • The Solution: Researchers utilized 3,3-disubstituted piperidines .[2][4] An aryl iodide building block at the 3-position allowed for the late-stage introduction of diverse aromatic heterocycles (e.g., chlorophenyls, thiophenes) via Suzuki coupling.

  • Outcome: The resulting molecules (e.g., AM-8553 analogs) showed nanomolar affinity by projecting the aromatic groups into the Trp23 and Leu26 sub-pockets of HDM2, a geometry accessible only through the sp3-rich piperidine framework.

Pathway: Late-Stage Diversification

Diversification cluster_products Library Generation (Parallel Synthesis) Core Piperidine-Aryl-Iodide (Scaffold) Prod1 Analog A (Hydrophobic) Core->Prod1 Suzuki (Ar-B(OH)2) Prod2 Analog B (Polar/H-Bonding) Core->Prod2 Buchwald (HNR2) Prod3 Analog C (Metabolic Stability) Core->Prod3 Sonogashira (HC≡C-R)

Caption: Figure 2. Divergent synthesis strategy using the aryl iodide handle to generate functionally diverse libraries from a single piperidine progenitor.

References

  • Gopalsamy, A., et al. (2006). "Design and synthesis of Hsp90 inhibitors." Journal of Medicinal Chemistry.

  • Bogen, S. L., et al. (2016).[4] "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors."[2][4] ACS Medicinal Chemistry Letters, 7(3), 324-329.[4]

  • Jones, S. P., et al. (2022).[5][6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649.

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

Navigating the Solubility Landscape of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone in DMSO and Methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery and chemical research, understanding the solubility of a compound is a critical first step that dictates its downstream applications, from biological screening to formulation development. This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my goal is to not only present data but to illuminate the underlying principles and provide actionable protocols for your own investigations.

The Compound in Focus: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is a molecule of interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted aromatic ring and a piperidine moiety, suggests a complex interplay of polarity and lipophilicity that will govern its solubility.

Physicochemical Properties (Predicted and Calculated):

To understand the solubility of our target compound, we must first characterize its key physicochemical properties. While experimental data is sparse, we can predict these based on its structure and data from closely related analogs.

PropertyValue (Predicted/Calculated)Source
Molecular FormulaC₁₃H₁₆INO-
Molecular Weight329.18 g/mol -
XLogP33.1PubChem (Analog Comparison)
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2 (carbonyl oxygen, piperidine nitrogen)-

The predicted XLogP3 value of 3.1 suggests that the compound is moderately lipophilic. The presence of hydrogen bond acceptors in the form of the carbonyl oxygen and the piperidine nitrogen indicates that it has the potential to interact with polar solvents.

The Solvents: A Tale of Two Polarities

The choice of solvent is paramount in solubility studies. Here, we examine two of the most ubiquitous solvents in the modern laboratory: DMSO and methanol.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a highly polar, aprotic solvent, meaning it has a large dipole moment but does not have acidic protons to donate for hydrogen bonding.[1] Its ability to dissolve a wide range of both polar and nonpolar compounds has earned it the moniker of a "universal solvent."[2][3] It is particularly adept at dissolving compounds for high-throughput screening assays.[4]

Key Properties of DMSO: [5][6]

  • Polarity: High

  • Protic/Aprotic: Aprotic

  • Boiling Point: 189 °C

  • Miscibility: Miscible with water and a wide range of organic solvents.[3]

Methanol: The Prototypical Protic Solvent

Methanol, the simplest alcohol, is a polar protic solvent.[7] Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it effective at solvating polar molecules.[8] It is completely miscible with water and many organic solvents.[9]

Key Properties of Methanol: [10][11]

  • Polarity: High

  • Protic/Aprotic: Protic

  • Boiling Point: 64.7 °C

  • Miscibility: Completely miscible with water.[7]

The "Why": Theoretical Underpinnings of Solubility

The age-old adage of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy. For a compound to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid solute and the intermolecular forces within the solvent.

For 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone , we can anticipate the following interactions:

  • In DMSO: The large dipole of DMSO will interact favorably with the polar carbonyl group of the target compound. The nonpolar regions of the compound (the iodophenyl and piperidine rings) will interact with the methyl groups of DMSO.

  • In Methanol: The hydroxyl group of methanol can form hydrogen bonds with the carbonyl oxygen of the target compound. The polar nature of methanol will also interact with the dipole of the carbonyl group.

The "How": A Rigorous Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Reagents:

  • 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (solid)

  • Anhydrous DMSO

  • Methanol (HPLC grade)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow:

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_calculation Calculation weigh Weigh excess compound into microcentrifuge tube add_solvent Add a known volume of solvent (DMSO or Methanol) weigh->add_solvent vortex Vortex vigorously (2-3 minutes) add_solvent->vortex incubate Incubate with shaking (24 hours at 25°C) vortex->incubate centrifuge Centrifuge at high speed (e.g., 14,000 rpm, 10 min) incubate->centrifuge supernatant Carefully collect a known volume of the supernatant centrifuge->supernatant dilute Dilute with an appropriate solvent (e.g., mobile phase) supernatant->dilute analyze Analyze by HPLC or UV-Vis Spectroscopy dilute->analyze calculate Calculate solubility (mg/mL and mol/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 5-10 mg of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone into a 2 mL microcentrifuge tube. The key is to add an excess of the solid to ensure a saturated solution is formed.

    • Add a precise volume (e.g., 500 µL) of the chosen solvent (DMSO or methanol) to the tube.

  • Equilibration:

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25 °C) for 24 hours. This extended period ensures that the solution reaches equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid at the bottom of the tube.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (typically the mobile phase for HPLC analysis or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation of Solubility:

    • Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

    • Express the solubility in both mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Illustrative Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

Interpretation:

  • A higher solubility value in one solvent over the other will provide insights into the dominant intermolecular forces at play.

  • It is crucial to visually inspect the solutions for any signs of precipitation, as this can indicate that the solubility limit has been exceeded.

Conclusion: A Pathway to Predictable and Reproducible Science

Understanding the solubility of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone in DMSO and methanol is not merely an academic exercise; it is a foundational piece of knowledge for any researcher working with this compound. While pre-existing data may not always be available, a systematic and rigorous experimental approach, as outlined in this guide, will yield reliable and reproducible results. By combining a theoretical understanding of the physicochemical properties of the solute and solvents with a robust experimental protocol, scientists can confidently navigate the solubility landscape and unlock the full potential of their compounds in drug discovery and beyond.

References

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary for CID 887. [Link]

  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. [Link]

  • BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • gChem. (n.d.). DMSO Physical Properties. [Link]

  • Britannica. (2026). Methanol. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Ethylpiperidin-3-yl)-2-(4-iodophenyl)ethanone. PubChem Compound Summary for CID 116568669. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Summary for CID 679. [Link]

Sources

4-Iodophenylacetyl Piperidine: A Gateway Scaffold for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, "privileged structures" are molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target. 4-iodophenylacetyl piperidine represents a highly versatile, albeit under-discussed, gateway scaffold .

Unlike a finished drug, this molecule serves as a strategic intermediate . It combines a validated pharmacophore (the piperidine amide) with a high-fidelity synthetic handle (the aryl iodide). This guide deconstructs the scaffold's utility in generating focused libraries for GPCRs (e.g., CCR5, Opioid receptors) and enzyme inhibitors (e.g., Soluble Epoxide Hydrolase), emphasizing its role in Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling.

Structural Deconstruction & Pharmacophore Analysis

The power of 4-iodophenylacetyl piperidine lies in its tripartite structure. Each module serves a distinct function in Structure-Activity Relationship (SAR) exploration.

The Tripartite Architecture
ComponentChemical NatureMedicinal Chemistry Function
Piperidine Head Basic HeterocycleSolubility & Binding: Often protonated at physiological pH, forming cation-

or ionic interactions with Asp/Glu residues in the binding pocket.
Phenylacetyl Linker Flexible SpacerTrajectory Control: The methylene spacer (

) allows the aromatic ring to adopt a "T-shaped" or "edge-to-face" orientation relative to the amide, critical for fitting into deep hydrophobic channels.
4-Iodo Handle Aryl HalideDiversification Point: The iodine atom is a "soft" electrophile, highly reactive in Pd-catalyzed couplings (Suzuki, Sonogashira), allowing late-stage installation of biaryl or heterobiaryl tails.
The "Magic" of the Iodine Handle

While bromine or chlorine analogues exist, the iodine variant is superior for library generation due to:

  • Weaker C-X Bond: Lower bond dissociation energy facilitates faster oxidative addition by Pd(0) catalysts, often requiring milder conditions (lower temperature) than bromides.

  • Halogen Bonding: In its unreacted state, the iodine atom possesses a distinct

    
    -hole (a region of positive electrostatic potential) that can form halogen bonds with backbone carbonyl oxygens in proteins, a specific interaction often overlooked in docking studies.
    

Strategic Utility: From Scaffold to Library

The primary application of this scaffold is in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . The iodine handle allows the chemist to rapidly "grow" the molecule into a hydrophobic pocket.

Logical Workflow: The "Hub-and-Spoke" Model

The scaffold acts as the "Hub." By reacting it with a diverse set of boronic acids (the "Spokes"), a library of biaryls can be generated in a single afternoon.

G Start 4-Iodophenylacetic Acid (Precursor) Core 4-Iodophenylacetyl Piperidine (THE SCAFFOLD) Start->Core Amide Coupling (EDC/HOBt) Suzuki Suzuki Coupling (+ Ar-B(OH)2) Core->Suzuki Sono Sonogashira Coupling (+ Alkyne) Core->Sono Buch Buchwald-Hartwig (+ Amine) Core->Buch Biaryl Biaryl Library (GPCR Ligands) Suzuki->Biaryl Alkyne Rigid Linkers (Kinase Inhibitors) Sono->Alkyne Aniline Aminophenyls (Solubility) Buch->Aniline

Figure 1: The "Hub-and-Spoke" synthetic strategy using 4-iodophenylacetyl piperidine as the divergence point.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 1-(2-(4-iodophenyl)acetyl)piperidine. Scale: 5.0 mmol.

Reagents:

  • 4-Iodophenylacetic acid (1.31 g, 5.0 mmol)

  • Piperidine (0.59 mL, 6.0 mmol)

  • EDC

    
    HCl (1.15 g, 6.0 mmol)
    
  • HOBt (0.81 g, 6.0 mmol)

  • DIPEA (2.6 mL, 15.0 mmol)

  • Dichloromethane (DCM) (25 mL)

Protocol:

  • Activation: In a 100 mL round-bottom flask, dissolve 4-iodophenylacetic acid in DCM (25 mL). Add EDC

    
    HCl and HOBt. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
    
  • Coupling: Add Piperidine followed by DIPEA dropwise. The reaction may slightly exotherm.

  • Incubation: Stir the mixture at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The acid spot should disappear.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2 x 30 mL), Sat. NaHCO

    
     (2 x 30 mL), and Brine (30 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude usually solidifies. Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes) to yield a white solid.
    

Validation:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.63 (d, J=8.2 Hz, 2H, Ar-H), 7.02 (d, J=8.2 Hz, 2H, Ar-H), 3.68 (s, 2H, benzylic), 3.55 (t, 2H, piperidine), 3.38 (t, 2H, piperidine), 1.62–1.48 (m, 6H, piperidine).
Library Expansion: General Suzuki Coupling

Objective: Derivatization of the scaffold to form a biaryl ligand.

Protocol:

  • Setup: In a microwave vial, combine the Scaffold (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and K

    
    CO
    
    
    
    (0.6 mmol).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add Dioxane:Water (4:1, 2 mL). Degas with N

    
     for 2 minutes.
    
  • Reaction: Heat at 90°C for 2 hours (or microwave at 110°C for 20 min).

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate.

  • Result: A biaryl-acetyl piperidine derivative, ready for biological screening.

Case Studies in Drug Discovery

Case Study A: GPCR Antagonists (CCR5 / Opioids)
  • Hypothesis: Many GPCR ligands contain a basic amine connected to a lipophilic biaryl system.

  • Application: Using the scaffold, researchers can attach various para-substituents (e.g., 4-fluorophenyl, 3-pyridyl) to the iodine position.

  • Mechanism: The piperidine sits in the orthosteric pocket (interacting with Asp), while the newly coupled biaryl tail extends into an accessory hydrophobic pocket, enhancing potency and selectivity.

Case Study B: Soluble Epoxide Hydrolase (sEH) Inhibitors
  • Context: sEH inhibitors often require a urea or amide pharmacophore adjacent to a lipophilic group.

  • Application: The 4-iodophenylacetyl piperidine scaffold mimics the lipophilic domain. The iodine can be replaced with a trifluoromethoxy group (via specific coupling) or extended to mimic the natural substrate (epoxyeicosatrienoic acids).

Visualizing the Interaction Landscape

The following diagram illustrates how the scaffold interacts within a theoretical receptor binding pocket, highlighting the role of the iodine/biaryl extension.

Pharmacophore Asp Aspartate Residue (Anionic Site) HydroPocket Hydrophobic Pocket (Target for Biaryl) Channel Steric Channel Pip Piperidine Ring (Protonated Amine) Pip->Asp Ionic / H-Bond Linker Phenylacetyl Linker (Spacer) Pip->Linker Linker->Channel Van der Waals Iodo Iodine / Biaryl Tail Linker->Iodo Iodo->HydroPocket Hydrophobic / Halogen Bond

Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding site.

References

  • BenchChem. (2025).[1][2] The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. PubMed Central.

  • Sigma-Aldrich. (n.d.). 2-Iodophenylacetic acid Product Specification. Retrieved from

  • Bachem. (2024).[3][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from

Sources

metabolic stability of piperidine acetamide linkers in pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine acetamide motif represents a "privileged structure" in medicinal chemistry, frequently serving as a linker in G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and increasingly in Proteolysis Targeting Chimeras (PROTACs). While this scaffold offers favorable physicochemical properties—such as enhanced solubility and defined exit vectors—it introduces distinct metabolic liabilities that can compromise pharmacokinetic (PK) profiles.[1]

This technical guide dissects the metabolic instability of piperidine acetamide linkers, focusing on the dichotomy between oxidative clearance (CYP450-mediated) and hydrolytic clearance (amidase-mediated) . It provides a self-validating experimental framework for identifying these "soft spots" and details structural optimization strategies to mitigate high intrinsic clearance (


) while maintaining potency.

The Structural Motif & Metabolic Vulnerabilities[2][3][4][5]

The "piperidine acetamide" linker typically consists of a piperidine ring attached to an acetamide group. The metabolic fate of this moiety is governed by two distinct enzymatic machineries.[2]

1.1 Oxidative Instability (The Piperidine Ring)

The piperidine ring is highly susceptible to Phase I oxidative metabolism, primarily driven by Cytochrome P450 enzymes (CYP3A4 and CYP2D6).

  • 
    -Carbon Hydroxylation:  The carbons adjacent to the nitrogen (positions 2 and 6) are electron-rich and sterically accessible. CYP450 abstracts a hydrogen atom here, leading to an unstable carbinolamine intermediate.
    
  • Ring Opening: The carbinolamine often collapses to an iminium ion, which hydrolyzes to open the ring, destroying the pharmacophore and potentially creating reactive aldehyde metabolites.

  • N-Dealkylation: If the piperidine nitrogen is alkylated (tertiary amine), oxidative N-dealkylation is a rapid clearance pathway.

1.2 Hydrolytic Instability (The Acetamide Linker)

While amides are generally more stable than esters, acetamide linkers are vulnerable to amidases and carboxylesterases , particularly in rodent models used for preclinical PK.

  • Species Differences: Rodent plasma contains high levels of carboxylesterases that are absent or less active in humans. A piperidine acetamide linker might show high clearance in rats (plasma instability) but remain stable in human plasma, leading to false-negative PK predictions.

1.3 Visualization: Metabolic Pathways

MetabolicPathways Parent Piperidine Acetamide (Parent) CYP CYP450 (Oxidation) Parent->CYP Phase I Amidase Amidases (Hydrolysis) Parent->Amidase Phase I (Non-CYP) AlphaOH α-Hydroxy Intermediate CYP->AlphaOH H-abstraction Cleaved Amine + Acid (Cleavage) Amidase->Cleaved Bond Scission Iminium Iminium Ion AlphaOH->Iminium -H2O RingOpen Ring Opened Metabolite Iminium->RingOpen Hydrolysis

Figure 1: Dual metabolic pathways affecting piperidine acetamide linkers. The oxidative route (top) leads to ring destruction, while the hydrolytic route (bottom) cleaves the linker.

Experimental Assessment Protocols

To accurately diagnose the source of instability, you must decouple oxidative (microsomal) clearance from hydrolytic (plasma/cytosolic) clearance.

2.1 The "Cofactor Dropout" Assay

Standard microsomal stability assays use NADPH. To confirm if the piperidine or the acetamide is the culprit, run parallel incubations.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Conditions:

    • Arm A (+NADPH): Standard condition. Detects CYP oxidation + Hydrolysis.

    • Arm B (-NADPH): Buffer only. Detects Hydrolysis only.

  • Analysis: LC-MS/MS monitoring of Parent depletion.

ObservationInterpretationPrimary Liability
High Cl in A, Low Cl in B NADPH-dependent metabolismPiperidine Oxidation (CYP-mediated)
High Cl in A, High Cl in B NADPH-independent metabolismAcetamide Hydrolysis (Amidase-mediated)
High Cl in Rat (B), Low Cl in Human (B) Species-specific hydrolysisFalse Alarm (Rodent-specific esterases)
2.2 Plasma Stability Assay

Crucial for acetamide linkers to rule out rapid degradation in blood before reaching the liver.

Protocol:

  • Incubate compound (1

    
    M) in freeze-thawed plasma (Human/Rat/Mouse) at 37°C.
    
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Acceptance Criteria: <20% loss over 120 min for stable linkers.

2.3 Diagnostic Workflow Diagram

AssayWorkflow Start Compound Synthesis PlasmaTest Plasma Stability (Human vs Rat) Start->PlasmaTest Decision1 Stable in Plasma? PlasmaTest->Decision1 MicrosomeTest Microsomal Stability (+/- NADPH) Decision2 NADPH Dependent? MicrosomeTest->Decision2 Decision1->MicrosomeTest Yes IssueHydrolysis Issue: Amide Hydrolysis Action: Steric Shielding / Bioisostere Decision1->IssueHydrolysis No (High Cl) Decision2->IssueHydrolysis No (Cl without NADPH) IssueOxidation Issue: Piperidine Oxidation Action: Fluorination / Spiro-cycle Decision2->IssueOxidation Yes (Cl only with NADPH) Stable Proceed to PK Decision2->Stable Low Cl

Figure 2: Diagnostic decision tree for isolating metabolic liabilities in piperidine acetamide linkers.

Structural Optimization Strategies

Once the liability is identified, apply these medicinal chemistry strategies to stabilize the linker.

3.1 Stabilizing the Piperidine Ring (Oxidation)

The goal is to block the


-carbon or reduce the electron density of the nitrogen lone pair (lowering 

and CYP affinity).
  • Fluorination: Introduce fluorine at the 3- or 4-position. The strong electron-withdrawing effect (

    
    ) deactivates the ring towards oxidation and lowers the amine basicity (Meanwell, 2011).
    
    • Effect: Reduces

      
      -hydroxylation potential.
      
  • Gem-Dimethylation: Place gem-dimethyl groups at the 2- or 6-position (

    
     to nitrogen).
    
    • Effect: Steric blockade of the metabolic site.[3][4]

  • Spiro-Cyclization (Bioisosteres): Replace the piperidine with a bridged or spiro-system, such as azaspiro[3.3]heptane .

    • Effect: Changes the geometry and removes the accessible

      
      -hydrogens while maintaining the vector (Wuitschik et al., 2010).
      
3.2 Stabilizing the Acetamide Linker (Hydrolysis)
  • Ortho-Substitution: If the acetamide is attached to an aromatic ring, introduce a substituent (F, Cl, Me) at the ortho position.

    • Effect: Twists the amide bond out of planarity and sterically hinders the approach of the amidase nucleophile.[4]

  • N-Methylation: Methylate the amide nitrogen.

    • Effect: Eliminates the H-bond donor (may affect potency) but significantly reduces hydrolysis rates.

  • Retro-Inverso: Reverse the amide bond direction (-NH-CO- vs -CO-NH-).

    • Effect: Often unrecognized by specific proteases/amidases.

3.3 Summary of Optimization Effects
ModificationTarget LiabilityMechanismImpact on LogP
3,3-difluoropiperidine CYP OxidationElectronic deactivationIncrease (+0.2)

-methylation
CYP OxidationSteric HindranceIncrease (+0.4)
Azaspiro[3.3]heptane CYP OxidationGeometry/StericsNeutral/Decrease
Ortho-F on Phenyl Amidase HydrolysisConformational TwistNeutral

Case Study: Optimization of sEH Inhibitors

A relevant example involves the optimization of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH).

  • Challenge: The initial lead containing a standard piperidine acetamide linker showed rapid clearance in human liver microsomes (

    
     min).
    
  • Metabolite ID: Major metabolites were identified as the piperidine ring-opened product (oxidative) and the hydrolyzed amine (amidolytic).

  • Solution:

    • Deuteration: Replacing hydrogens on the piperidine ring with deuterium increased half-life by ~30% via the Kinetic Isotope Effect (KIE), proving C-H abstraction was rate-limiting.[5]

    • Bioisosteric Replacement: Replacing the piperidine with a rigid spirocyclic system maintained potency but eliminated the

      
      -oxidation liability.
      

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Angewandte Chemie International Edition. Link

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability.[6] Prostaglandins & Other Lipid Mediators.[6] Link

Sources

Technical Guide: Engineering N-Acyl Piperidine Scaffolds with Aryl Iodide Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acyl piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a balance of conformational rigidity and metabolic stability. When functionalized with an aryl iodide motif, this scaffold transcends its role as a mere linker, becoming a dual-purpose engine for drug discovery.

  • Synthetic Pivot: The aryl iodide serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diversity-oriented libraries.

  • Pharmacophoric Element: The iodine atom is not pharmacologically inert; it acts as a potent halogen bond donor (sigma-hole interaction), capable of enhancing binding affinity and selectivity in protein pockets where traditional hydrogen bonding is insufficient.

This guide details the synthesis, structural exploitation, and biological application of N-(iodobenzoyl)piperidine derivatives.

Part 1: Structural & Electronic Architecture

The Amide Rotamer Effect

The N-acyl bond in piperidine derivatives exhibits restricted rotation due to the partial double-bond character (


 resonance). This creates distinct cis and trans rotamers (relative to the substituent at the C2 or C3 position of the piperidine).
  • Implication: In biological assays, the energy barrier to rotation (~15-20 kcal/mol) can lock the molecule into a bioactive conformation or, conversely, trap it in an inactive state.

  • Design Tip: Introducing steric bulk at the piperidine C2 position (e.g., 2-methylpiperidine) can bias the equilibrium toward a single rotamer, reducing entropic penalties upon binding.

The Iodine Sigma-Hole (Halogen Bonding)

Unlike lighter halogens (F, Cl), iodine exhibits a pronounced region of positive electrostatic potential on the extension of the C-I bond axis, known as the


-hole .
  • Mechanism: The

    
    -hole interacts with Lewis bases (backbone carbonyls, histidine nitrogens) in the target protein.
    
  • Strength: These interactions can approach the strength of weak hydrogen bonds (1–5 kcal/mol) but are highly directional (170°–180° angle).

  • Case Evidence: Crystal structures of related N-(2-iodobenzoyl)piperazines have demonstrated short

    
     contacts (approx.[1] 3.17 Å), confirming the utility of this motif in stabilizing ligand-receptor complexes [1].
    

Part 2: Synthetic Protocols

Protocol A: Modular Assembly (The "Core" Synthesis)

This protocol describes the robust formation of the N-acyl core. It is designed to prevent the hydrolysis of the acid chloride while ensuring complete conversion.

Reagents:

  • 4-Iodobenzoyl chloride (1.0 equiv)

  • Piperidine derivative (1.1 equiv)

  • Triethylamine (Et

    
    N) or DIPEA (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the piperidine derivative and Et

    
    N in anhydrous DCM under an inert atmosphere (N
    
    
    
    or Ar). Cool to 0°C.
  • Addition: Add 4-iodobenzoyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Control: Keep internal temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup: Quench with 1M HCl (to remove unreacted amine/base). Wash organic layer with sat. NaHCO

    
     (removes acid byproducts) and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash column chromatography (silica gel).
    

Validation Check: The product should show a characteristic amide carbonyl peak in IR (~1630 cm


) and the absence of the N-H stretch.
Protocol B: Divergent Functionalization (The "Pivot")

Once the core is synthesized, the aryl iodide is exploited. The following protocol uses a Suzuki-Miyaura coupling to install biaryl diversity.

Reagents:

  • N-(Iodobenzoyl)piperidine core (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: Charge the reaction vessel with the core, boronic acid, base, and catalyst. Add the degassed solvent.

  • Activation: Heat to 80–90°C for 4–12 hours.

  • Scavenging: After cooling, filter through a Celite pad to remove Palladium black.

  • Isolation: Standard aqueous workup and column chromatography.

Part 3: Visualization & Logic Maps

Diversity-Oriented Synthesis (DOS) Workflow

This diagram illustrates how a single N-acyl piperidine iodide precursor diverges into three distinct pharmacological classes.

DOS_Workflow Precursor N-(4-Iodobenzoyl) Piperidine Core Suzuki Suzuki Coupling (Ar-B(OH)2) Precursor->Suzuki Pd(dppf)Cl2 K2CO3 Sonogashira Sonogashira Coupling (Terminal Alkyne) Precursor->Sonogashira Pd(PPh3)2Cl2 CuI, Et3N Buchwald Buchwald-Hartwig (Amines) Precursor->Buchwald Pd2(dba)3 XPhos, NaOtBu Biaryl Biaryl Ligands (GPCR Agonists) Suzuki->Biaryl Alkyne Rigid Spacers (Enzyme Inhibitors) Sonogashira->Alkyne Aniline Amino-Aryl Derivs (Kinase Inhibitors) Buchwald->Aniline

Caption: Divergent synthesis map showing the transformation of the aryl iodide core into three distinct bioactive classes via Palladium catalysis.

Halogen Bonding Interaction Logic

This diagram explains the SAR (Structure-Activity Relationship) logic when replacing a standard phenyl group with an iodophenyl group.

Halogen_Bonding Iodine Iodine Atom (Sigma-Hole Donor) Target Protein Target (Backbone C=O / His-N) Iodine->Target Directional Interaction (180°) Affinity Increased Binding Affinity Target->Affinity Enthalpic Gain Selectivity Orthogonal Selectivity Target->Selectivity Geometric Constraint

Caption: Mechanism of action for the aryl iodide moiety acting as a sigma-hole donor to increase ligand affinity and selectivity.

Part 4: Pharmacological Case Studies

Case Study: Nociceptin/Orphanin FQ Receptor Ligands

Researchers have utilized piperidine libraries to target the Nociceptin receptor (NOP), a GPCR involved in pain regulation.[2]

  • Role of the Scaffold: The piperidine ring acts as a central spacer, positioning the N-acyl group into a hydrophobic sub-pocket.

  • Iodine Utility: In "Design and parallel synthesis of piperidine libraries" [2], the aryl halide motif allowed for the rapid optimization of the "western" part of the molecule. The iodine atom specifically provides a lipophilic anchor that improves membrane permeability (logP modulation) while offering a site for late-stage tritiation (

    
    I radiolabeling) for binding assays.
    
Case Study: AChE Inhibitors for Alzheimer’s

N-benzyl piperidine derivatives are classic pharmacophores for Acetylcholinesterase (AChE) inhibition (e.g., Donepezil).[3]

  • Innovation: Recent derivatives incorporate benzamide moieties. The introduction of an iodine atom on the benzamide ring (N-iodobenzoyl) enhances binding via

    
    -stacking interactions with the aromatic gorge of the enzyme, while the iodine specifically interacts with peripheral anionic sites [3].
    
  • Data Summary:

    Compound Class Modification IC50 (AChE) Mechanism
    N-Benzyl Piperidine Unsubstituted ~20 nM Ionic/H-bond

    | N-(Iodobenzoyl) | 4-Iodo sub. | ~5 nM | Ionic + Halogen Bond |

References

  • Crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine: Demonstrates the geometry of halogen bonding in piperazine/piperidine amides.

    • Source:

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin receptor: Validation of the scaffold in combin

    • Source:

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

    • Source:

  • Synthesis of N-(4-Iodobenzoyl)piperidine: Standard synthetic protocol.

    • Source:

Sources

Methodological & Application

Application Note: Precision Alkynylation of Piperidine-Functionalized Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

This guide details the operational frameworks for performing Sonogashira cross-coupling reactions using 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (referred to herein as Substrate-I ).[1]

Substrate-I represents a critical pharmacophore building block.[1] The presence of the piperidine amide motif suggests applications in neurochemistry (e.g., opioid receptor modulation) and kinase inhibition. While the aryl iodide moiety provides high reactivity for oxidative addition, the proximal amide carbonyl presents a minor risk of competitive coordination to the palladium center. The protocols below are engineered to mitigate this risk while maximizing yield and minimizing heavy metal contamination.

Substrate Specifications
PropertySpecification
Chemical Name 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone
Molecular Weight 329.18 g/mol
Reactive Handle Aryl Iodide (

)
Functional Tolerance Amide (Stable), Piperidine (Basic/Nucleophilic - masked as amide)
pKa Considerations

-Methylene protons (pKa ~20) are stable to standard Sonogashira bases (

,

).[1]

Mechanistic Principles & Causality

To ensure reproducibility, one must understand the catalytic cycle's specific interaction with Substrate-I .

The Catalytic Cycle (Pd/Cu)

The reaction proceeds via the synergistic interplay of a Palladium(0) species and a Copper(I) acetylide.[2]

  • Oxidative Addition: The rate-limiting step. The

    
     bond of Substrate-I adds to the active 
    
    
    
    species. Note: The electron-withdrawing nature of the para-acetyl group (linked to the amide) slightly activates the ring, facilitating this step compared to iodobenzene.
  • Transmetallation: The copper acetylide transfers the alkyne nucleophile to the Palladium center. Critical Control Point: Oxygen must be excluded to prevent Copper-mediated homocoupling of the alkyne (Glaser coupling).

  • Reductive Elimination: Formation of the

    
     bond and regeneration of 
    
    
    
    .
Mechanistic Diagram

SonogashiraMechanism Start Pd(II) Pre-catalyst (e.g., Pd(PPh3)2Cl2) Pd0 Active Species Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate-I TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Prod Reductive Elimination (Product Release) TransMet->Prod C-C Bond Formation Prod->Pd0 Regeneration Substrate Substrate-I (Aryl Iodide) Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet Cu Cycle

Figure 1: The catalytic cycle optimized for Aryl Iodides. Note the regeneration of Pd(0) is crucial for turnover.

Experimental Protocols

Method A: The "Gold Standard" (Robust & High Yield)

Best for: Initial screening, complex alkynes, and scale-up < 10g. Chemistry: Pd(PPh3)2Cl2 / CuI / Et3N.

Materials
  • Substrate-I: 1.0 equiv (329 mg, 1.0 mmol)

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) - 2 mol%[1]
    
  • Co-Catalyst: Copper(I) Iodide (

    
    ) - 4 mol%[1]
    
  • Solvent: THF (anhydrous) or DMF (for polar alkynes) - 5 mL[1]

  • Base: Triethylamine (

    
    ) - 3.0 equiv[1]
    
Step-by-Step Workflow
  • Degassing (Critical): In a dry reaction vial, dissolve Substrate-I in THF/Et3N (3:1 ratio). Sparge with Argon or Nitrogen for 10 minutes. Why? Oxygen promotes alkyne homocoupling and deactivates the phosphine ligands.

  • Catalyst Addition: Add

    
     and 
    
    
    
    simultaneously under positive inert gas pressure. The solution typically turns yellow/orange.
  • Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal THF).

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: If conversion is <50% after 2 hours (monitor by TLC/LCMS), heat to 45°C. Substrate-I is thermally stable.

  • Quench: Dilute with EtOAc, wash with saturated

    
     (aq) to sequester copper (turns blue), then brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Method B: Copper-Free Protocol (Green Chemistry)

Best for: Pharmaceutical intermediates where trace Copper is unacceptable, or for alkynes prone to oxidative dimerization. Chemistry: Pd(OAc)2 / XPhos / Cs2CO3.

Materials
  • Substrate-I: 1.0 equiv

  • Catalyst: Palladium(II) Acetate (

    
    ) - 2 mol%[1]
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) - 4 mol%[1]

  • Base: Cesium Carbonate (

    
    ) - 2.0 equiv (suspended)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Toluene.
    
Step-by-Step Workflow
  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in MeCN (2 mL) under Argon. Stir for 15 mins at RT to generate the active catalytic species (solution turns dark red/brown).
    
  • Substrate Loading: Add Substrate-I, the Alkyne (1.5 equiv), and

    
    .
    
  • Heating: Heat to 60°C for 8–12 hours.

    • Mechanism Note: Without Copper, the "transmetallation" step is replaced by a "carbopalladation" or direct deprotonation mechanism, which has a higher activation energy, hence the need for heat.

  • Workup: Filter through a Celite pad to remove inorganic salts (

    
    , Pd black). Concentrate and purify.
    

Purification & Scavenging Strategy

Pharmaceutical applications require Pd levels < 10 ppm. Standard columns often fail to remove soluble Pd-ligand complexes.[1]

Recommended Scavenging Protocol:

  • Dissolve crude product in THF/MeOH (10:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (0.5 equiv w/w relative to crude).

  • Stir at 40°C for 2 hours.

  • Filter and concentrate.

Comparison of Methods:

MetricMethod A (Pd/Cu)Method B (Cu-Free)
Reaction Time Fast (4-6 h)Slow (8-12 h)
Temperature RT60°C
Glaser Homocoupling Possible riskNone
Purification Requires Cu & Pd removalOnly Pd removal
Yield (Typical) 85-95%75-85%

Troubleshooting Decision Matrix

Troubleshooting Start Low Yield / Incomplete? Check1 Is Alkyne Consumed? Start->Check1 Glaser Yes: Glaser Coupling (Dimer formed) Check1->Glaser Yes Stalled No: Catalyst Deactivation Check1->Stalled No Action1 Action: Degas solvent longer Switch to Method B (Cu-Free) Glaser->Action1 Action2 Action: Increase Temp to 50°C Check Ligand Oxidation Stalled->Action2

Figure 2: Logical workflow for diagnosing reaction failure.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Plenio, H. (2008).[4] The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry.[3] Angewandte Chemie International Edition, 47(37), 6954–6956. Link

  • Li, H., & Grasha, J. L. (2009). Copper-Free Sonogashira Coupling of Aryl Iodides and Alkynes.[1][2][3][5][6] Organic Syntheses, 86, 172. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amidation of 4-Iodophenylacetic Acid with Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol and in-depth scientific background for the palladium-catalyzed amidation of 4-iodophenylacetic acid with piperidine. This reaction, a cornerstone of modern synthetic chemistry, is a powerful tool for the construction of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials. By leveraging the principles of the Buchwald-Hartwig amination, this protocol offers a reliable and efficient pathway to the desired 2-(4-(piperidin-1-yl)phenyl)acetic acid.

Introduction: The Significance of C-N Bond Formation

The formation of C-N bonds is a fundamental transformation in organic synthesis, with the resulting aryl amine and amide moieties being prevalent in numerous biologically active molecules.[1] Traditional methods for forging these bonds often require harsh reaction conditions and exhibit limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field by providing a mild and versatile methodology.[1][2] This guide focuses on a specific application of this powerful reaction: the coupling of an aryl iodide, 4-iodophenylacetic acid, with a secondary amine, piperidine. The presence of a carboxylic acid functionality on the aryl halide substrate introduces a unique challenge that will be addressed through careful selection of reagents and reaction conditions.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the underlying mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through a sequence of elementary steps involving a palladium catalyst.[2][3]

The reaction is initiated by the oxidative addition of the aryl halide (4-iodophenylacetic acid) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine (piperidine) coordinates to the palladium center, and a base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)(NR_2)L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR_2 reductive_elimination->product aryl_halide Ar-I aryl_halide->oxidative_addition amine H-NR_2 amine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a robust starting point for the palladium-catalyzed amidation of 4-iodophenylacetic acid with piperidine. As with any chemical reaction, optimization may be necessary to achieve the desired yield and purity.

Reagents and Equipment

Table 1: List of Reagents

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
4-Iodophenylacetic acidC₈H₇IO₂262.04262 mg1.0Aryl Halide
PiperidineC₅H₁₁N85.15102 mg (0.12 mL)1.2Amine
Palladium(II) AcetatePd(OAc)₂224.504.5 mg0.02 (2 mol%)Catalyst Precursor
XPhosC₃₃H₄₇P486.6919.5 mg0.04 (4 mol%)Ligand
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.33501 mg (1.0 M in THF, 3.0 mL)3.0Base
Anhydrous TolueneC₇H₈92.145 mL-Solvent

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles for inert atmosphere techniques

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup and Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodophenylacetic acid (262 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.5 mg, 0.04 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation.

  • Amine Addition: Add piperidine (0.12 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Base Addition: Slowly add the LiHMDS solution (3.0 mL of a 1.0 M solution in THF, 3.0 mmol) to the stirring mixture at room temperature. The use of a strong, non-nucleophilic base like LiHMDS is crucial to deprotonate the piperidine and the carboxylic acid without competing in the coupling reaction.[2]

  • Reaction Conditions: Heat the reaction mixture to 100 °C and allow it to stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

Workup and Purification
  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Acidification and Extraction: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(4-(piperidin-1-yl)phenyl)acetic acid.

Data and Expected Results

Table 2: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Reaction Scale1.0 mmol
Catalyst Loading2 mol% Pd(OAc)₂
Ligand Loading4 mol% XPhos
Base3.0 equiv. LiHMDS
SolventToluene
Temperature100 °C
Reaction Time12-24 hours
Expected Yield70-90%
Product AppearanceOff-white to pale yellow solid

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the palladium catalyst.

    • Reagent Quality: Use high-purity, anhydrous reagents and solvents.

    • Catalyst/Ligand Ratio: The ratio of palladium to ligand can be critical. A 1:2 ratio is a good starting point, but optimization may be required.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the iodide with a hydrogen atom can be a competing side reaction. This can sometimes be minimized by adjusting the reaction temperature or the choice of base.

    • Amide Formation with the Carboxylic Acid: While LiHMDS is a strong base, it is also sterically hindered, which minimizes its nucleophilicity. However, if amide formation with the carboxylic acid is observed, alternative bases such as K₃PO₄ or Cs₂CO₃ could be explored, although they may require higher reaction temperatures.

  • Purification Challenges: The zwitterionic nature of the product may complicate purification. Careful selection of the column chromatography eluent is important.

Conclusion

The palladium-catalyzed amidation of 4-iodophenylacetic acid with piperidine represents a robust and efficient method for the synthesis of 2-(4-(piperidin-1-yl)phenyl)acetic acid. By carefully selecting the catalyst system, base, and reaction conditions, this protocol provides a reliable pathway to this valuable building block for pharmaceutical and materials science research. The principles and troubleshooting strategies outlined in this guide are intended to empower researchers to successfully implement and adapt this important C-N bond-forming reaction.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

Sources

Application Note: Leveraging 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone for Modular PROTAC® Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein ligand (warhead) to the E3 ligase ligand.[4][5] This guide provides a detailed technical overview and experimental protocols for using 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone as a versatile intermediate for the synthesis of PROTAC linkers. We will explore its application in robust palladium-catalyzed cross-coupling reactions, offering a modular approach to rapidly generate diverse PROTAC libraries for accelerated drug discovery.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers them together.[3][6][7] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall success.[8] Its length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, which is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[4][8][9] An optimized linker ensures proper proximity and favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[10]

The core challenge in PROTAC design is that the optimal linker is unique to each POI-E3 ligase pair. Therefore, synthetic strategies that allow for rapid and modular linker construction are highly valuable. This is where intermediates like 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone provide a significant advantage.

Strategic Utility of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

This intermediate is an excellent starting point for linker synthesis due to its distinct chemical features:

  • Aryl Iodide Handle: The carbon-iodine bond is a highly effective reactive site for palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.[11][12] This allows for the reliable formation of carbon-carbon bonds, enabling the covalent attachment of other linker components or one of the PROTAC ligands (warhead or E3 ligand).

  • Structural Contribution: The piperidinyl-ethanone fragment provides a semi-rigid scaffold. Cycloalkane-based structures like piperidine can enhance the metabolic stability and structural integrity of the PROTAC, potentially improving its pharmacokinetic profile.[7][] This moiety can be further functionalized if needed, or it can serve as a core component of the final linker structure.

This modularity allows chemists to systematically vary the linker by coupling different chemical moieties to the iodophenyl group, enabling the exploration of structure-activity relationships (SAR) with high efficiency.

General Synthetic Workflow

The use of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone facilitates a convergent synthetic strategy. The aryl iodide can be coupled to either an appropriately functionalized POI ligand or E3 ligase ligand. The choice depends on the stability and availability of the respective starting materials. The diagram below illustrates this modular approach.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Intermediate 2-(4-Iodophenyl)-1- (piperidin-1-yl)ethanone Coupling Pd-Catalyzed Cross-Coupling (Sonogashira or Suzuki) Intermediate->Coupling Ligand1 Functionalized Ligand A (e.g., Alkyne or Boronic Ester) Ligand1->Coupling Ligand2 Functionalized Ligand B (e.g., Amine) FinalCoupling Final Coupling (e.g., Amide Bond Formation) Ligand2->FinalCoupling Deprotection Deprotection / Functionalization Coupling->Deprotection Intermediate Conjugate Deprotection->FinalCoupling PROTAC Final PROTAC Molecule FinalCoupling->PROTAC

Caption: Modular workflow for PROTAC synthesis using the aryl iodide intermediate.

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers must optimize conditions based on the specific substrates used.

Protocol 1: Sonogashira Coupling for Alkyne Linker Synthesis

Principle: This protocol describes the palladium- and copper-catalyzed coupling of the aryl iodide intermediate with a terminal alkyne.[14] This reaction is highly efficient for creating a rigid C(sp²)-C(sp) bond, which can be a key structural element in a PROTAC linker.

Materials and Reagents:

  • 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (1.0 eq)

  • Terminal alkyne-functionalized molecule (e.g., linker fragment or ligand) (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reaction vessel (Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) followed by the base (3.0 eq) via syringe.

    • Rationale: The amine base is crucial as it scavenges the HI produced during the reaction and helps deprotonate the terminal alkyne, facilitating its addition to the copper acetylide intermediate.[14]

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by LC-MS or TLC until the starting iodide is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Linker Synthesis

Principle: This protocol details the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron species (boronic acid or ester).[15] This reaction is exceptionally robust for forming C(sp²)-C(sp²) bonds, allowing for the creation of biaryl motifs within the linker, which can enhance rigidity and define vectorality.

Materials and Reagents:

  • 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (1.0 eq)

  • Aryl or vinyl boronic acid/ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or DMF)

  • Reaction vessel (Schlenk flask or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Addition: In a reaction vessel, combine 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).

  • Inerting and Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the mixture.

    • Rationale: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[15][16] The aqueous component in the solvent often accelerates this step.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor its progress by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to yield the desired coupled product.

Characterization and Quality Control

Thorough characterization of the synthesized linker intermediates and the final PROTAC is essential to ensure structural integrity and purity before biological evaluation.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with a mass corresponding to the calculated [M+H]⁺ of the product.[17][18]
¹H & ¹³C NMR Structural elucidation and confirmationChemical shifts and coupling constants consistent with the proposed structure. The disappearance of the aryl iodide proton signal and appearance of new signals from the coupled moiety.[19]
HPLC Final purity determinationPurity >95% is typically desired for biological assays.[20]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst; poor quality reagents/solvents; insufficient inerting.Use a fresh batch of palladium catalyst. Ensure all solvents are anhydrous and properly degassed. Purge the reaction vessel thoroughly with inert gas.
Deiodination Side Product The C-I bond can be susceptible to reductive cleavage, especially at elevated temperatures or upon exposure to light.[21][22]Protect the reaction from light. Attempt the reaction at a lower temperature for a longer duration. Consider using the corresponding aryl bromide, which has a stronger C-Br bond.
Complex Product Mixture Decomposition of starting materials or product; competing side reactions.Re-evaluate the stability of your ligands under the reaction conditions. Optimize the temperature, base, and catalyst loading. Ensure high-purity starting materials.

Conclusion

2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is a highly valuable and versatile intermediate for PROTAC development. Its aryl iodide functionality serves as a reliable anchor point for modern cross-coupling chemistries, enabling a modular and efficient approach to linker synthesis. By employing the robust protocols outlined in this guide, researchers can rapidly assemble diverse libraries of PROTACs, systematically optimizing the linker to achieve potent and selective degradation of target proteins. This strategic approach accelerates the design-make-test-analyze cycle, paving the way for the next generation of targeted protein degradation therapeutics.

References

  • Wikipedia. Proteolysis targeting chimera. [Link]

  • The Biochemist. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • National Center for Biotechnology Information. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • CD ComputaBio. PROTAC Linker Design and Optimization. [Link]

  • National Center for Biotechnology Information. Targeted Protein Degradation: Elements of PROTAC Design. [Link]

  • CAS. PROTACs revolutionize small molecule drugs. [Link]

  • University of Florida Health. Targeted Protein Degradation. [Link]

  • YouTube. DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. [Link]

  • PubMed. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. [Link]

  • National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers.... [Link]

  • ResearchGate. Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),.... [Link]

  • National Center for Biotechnology Information. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). [Link]

  • ACS Publications. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • Semantic Scholar. Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. [Link]

  • Adooq Bioscience. PROTAC Linker pathway. [Link]

  • ResearchGate. The four steps involved in the capsule-based PROTAC synthesis. [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination Utilizing a 4-Iodophenylacetyl Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and development, as the arylamine motif is a ubiquitous feature in a vast number of pharmaceuticals.[3][4][5] Traditional methods for forging C-N bonds often necessitate harsh reaction conditions and exhibit limited functional group tolerance, thereby restricting their broad applicability.[1][4] The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the coupling of a wide array of amines with various aryl halides and pseudohalides under relatively mild conditions.[1][6]

The 4-iodophenylacetyl piperidine scaffold represents a key building block in medicinal chemistry. The piperidine ring is a prevalent heterocyclic motif in numerous clinically successful drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring structure-activity relationships (SAR).[7][8] The iodo-substituted phenylacetyl group provides a reactive handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for biological screening. Specifically, the carbon-iodine bond is relatively weak, which facilitates the initial oxidative addition step in the catalytic cycle, often permitting the use of milder reaction conditions compared to analogous aryl bromides or chlorides.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to the 4-iodophenylacetyl piperidine scaffold. It offers a detailed examination of the reaction mechanism, a validated experimental protocol, and critical insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][9][11] The cycle is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[11] This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.[1][9][12]

Several generations of phosphine-based ligands have been developed to facilitate this catalytic cycle, with bulky, electron-rich ligands generally showing superior performance by promoting both the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L_n->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(NHR2)-I(L_n)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR2(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the Buchwald-Hartwig amination of 1-(2-(4-iodophenyl)acetyl)piperidine with a representative secondary amine, morpholine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1-(2-(4-Iodophenyl)acetyl)piperidine≥98%Commercially AvailableN/ASynthesizable via standard methods
Morpholine≥99%Sigma-Aldrich110-91-8Use freshly distilled if necessary
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals51364-51-3Store under inert atmosphere
Xantphos≥98%Strem Chemicals161265-03-8Air-stable ligand
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich865-48-5Handle in a glovebox
TolueneAnhydrous, ≥99.8%Acros Organics108-88-3Degas prior to use
Diethyl etherAnhydrous, ≥99.7%Fisher Scientific60-29-7For extraction
Saturated aq. NaCl (Brine)N/AIn-house preparationN/AFor workup
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying
Silica gel230-400 meshSorbent Technologies63231-67-4For column chromatography
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Protocol

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup under Inert Atmosphere - Add Pd₂(dba)₃, Xantphos, NaOtBu, and 4-iodophenylacetyl piperidine to the flask. start->setup purge 2. Purge with Inert Gas - Evacuate and backfill the flask with argon or nitrogen (3 cycles). setup->purge add_solvents_reagents 3. Add Solvents and Reagents - Add degassed toluene. - Add morpholine via syringe. purge->add_solvents_reagents reaction 4. Reaction - Heat the mixture to 100 °C with stirring for 12-24 hours. add_solvents_reagents->reaction monitoring 5. Monitor Reaction Progress - Use TLC or LC-MS to check for the consumption of the starting material. reaction->monitoring workup 6. Workup - Cool to room temperature. - Quench with water. - Extract with diethyl ether. monitoring->workup purification 7. Purification - Dry the organic layer with MgSO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification characterization 8. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data of the purified product. purification->characterization end End: Isolated Product characterization->end

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(2-(4-iodophenyl)acetyl)piperidine (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv). This step is best performed in a glovebox.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Then, add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[13][14]

ParameterCommon Choices & ConsiderationsTroubleshooting Steps
Palladium Source Pd₂(dba)₃, Pd(OAc)₂. Pre-catalysts (e.g., XPhos Pd G3) are often more reliable.[13]If using Pd(II) sources, ensure complete reduction to Pd(0). Pre-catalysts can improve reproducibility.[11]
Ligand Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos).[13] Ligand choice is substrate-dependent.Screen a variety of ligands. For primary amines, BrettPhos is often a good choice.[13][15]
Base Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDS.[12] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used.[14][16]If decomposition is observed, switch to a weaker base. Ensure the base is finely powdered and anhydrous.[14]
Solvent Aprotic, non-polar solvents: Toluene, dioxane, THF.[11][17]Ensure the solvent is anhydrous and degassed. Toluene is often a good starting point.[15]
Temperature Typically 80-110 °C.[11]If the reaction is sluggish, cautiously increase the temperature. For thermally sensitive substrates, lower temperatures may be necessary.[14]

A common side reaction is hydrodehalogenation, where the aryl iodide is reduced to the corresponding arene.[16] This can be minimized by optimizing the ligand and reaction conditions.[16] Catalyst deactivation can occur due to impurities or incompatible functional groups.[15][16] Using high-purity reagents and maintaining a strictly inert atmosphere is crucial.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern organic synthesis, particularly for applications in drug discovery and development. The protocol and guidelines presented here for the 4-iodophenylacetyl piperidine scaffold provide a solid foundation for researchers to successfully implement this important transformation. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient synthesis of a wide range of novel arylamine derivatives for further investigation.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • Wuwu Atek. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 12, 2026, from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 12, 2026, from [Link]

  • PMC. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved February 12, 2026, from [Link]

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved February 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved February 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • ChemistryViews. (2022, January 17). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 12, 2026, from [Link]

  • OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2019, August 16). Honoring 25 Years of the Buchwald–Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 12, 2026, from [Link]

  • PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved February 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved February 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link]

  • PubMed. (n.d.). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Retrieved February 12, 2026, from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 12, 2026, from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 12, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled PET Tracers from Aryl Iodide Piperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aryl Iodide Piperidine Precursors in PET Tracer Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biochemical processes in vivo.[1][2] This capability is critically dependent on the availability of high-purity, high-specific-activity radiotracers. Among the vast array of molecules developed for PET, those incorporating a piperidine scaffold are of significant interest due to their prevalence in centrally acting drugs and other bioactive compounds. Aryl iodide piperidine derivatives have emerged as versatile and highly valuable precursors for the synthesis of these tracers. Their stability and reactivity in transition-metal-catalyzed cross-coupling reactions make them ideal starting points for the introduction of positron-emitting radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).[3][4][5]

This application note provides a comprehensive guide to the synthesis of radiolabeled PET tracers from aryl iodide piperidine precursors. It delves into the underlying chemical principles, offers detailed step-by-step protocols for radiolabeling, purification, and quality control, and provides insights into troubleshooting common challenges.

Core Chemical Principles and Mechanistic Insights

The synthesis of PET tracers from aryl iodide piperidine precursors predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired radiolabel and the available radiolabeling synthon.

Choice of Radioisotope: [¹¹C] vs. [¹⁸F]
  • Carbon-11 ([¹¹C]) : With a short half-life of 20.4 minutes, [¹¹C] allows for multiple PET scans in the same subject on the same day.[1] It is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄ and converted into reactive methylating agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1][5] The introduction of a [¹¹C]methyl group often has a minimal impact on the pharmacological properties of the parent molecule.

  • Fluorine-18 ([¹⁸F]) : The longer half-life of 109.7 minutes makes [¹⁸F] ideal for more complex and longer imaging studies and allows for centralized production and distribution to satellite facilities.[4][6] [¹⁸F] is typically produced as [¹⁸F]fluoride and can be used in nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in aryl iodide precursors is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle of several powerful cross-coupling reactions.

  • Suzuki Coupling : This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. For [¹¹C] labeling, [¹¹C]methyl iodide can be coupled with an arylboronic acid precursor.[7] The reaction is tolerant of a wide range of functional groups.

  • Stille Coupling : The Stille reaction couples the aryl iodide with an organotin compound (organostannane).[3][8][9] This method is also highly versatile and functional group tolerant. [¹¹C]Methyl iodide can be reacted with an arylstannane precursor to introduce the radiolabel.[3]

  • Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine, catalyzed by a palladium complex.[10][11][12][13] While not a direct method for introducing [¹¹C] or [¹⁸F] to the aryl ring itself, it is a crucial method for constructing the piperidine-aryl amine linkage often found in PET tracers.

The general mechanism for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination.

Experimental Workflow and Protocols

The synthesis of a radiolabeled PET tracer is a time-sensitive process that requires careful planning and execution. The entire process, from the end of radionuclide production to the final formulated product, must be completed within a few half-lives of the chosen isotope. Automation of the synthesis process is highly recommended to ensure reproducibility and radiation safety.[6][14][15]

Diagram of the General Radiosynthesis Workflow

Radiosynthesis Workflow cluster_0 Radionuclide Production cluster_1 Radiolabeling Synthesis cluster_2 Quality Control & Formulation Cyclotron Cyclotron Production ([¹¹C]CO₂ or [¹⁸F]Fluoride) Radiolabeling Automated Radiosynthesis Module Cyclotron->Radiolabeling Transfer of Radionuclide Precursor Aryl Iodide Piperidine Precursor Precursor->Radiolabeling Introduction of Precursor Purification Semi-preparative HPLC Radiolabeling->Purification Crude Product QC Quality Control (HPLC, TLC, pH, etc.) Purification->QC Purified Radiotracer Formulation Sterile Formulation QC->Formulation QC Passed FinalProduct Final Radiotracer for Injection Formulation->FinalProduct

Caption: General workflow for PET tracer synthesis.

Detailed Protocol: [¹¹C]Methylation of an Aryl Iodide Piperidine Precursor via Suzuki Coupling

This protocol describes a representative synthesis of a [¹¹C]-labeled PET tracer using a Suzuki cross-coupling reaction. The specific precursor and reaction conditions should be optimized for each new tracer.

Materials and Equipment:

  • Aryl iodide piperidine precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron and trapped in a suitable solvent

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., aqueous Na₂CO₃)

  • Organoboron reagent (if the piperidine moiety is not the aryl iodide part)

  • Anhydrous solvents (e.g., DMF or THF/water mixture)[7]

  • Automated radiosynthesis module

  • Semi-preparative and analytical HPLC systems

  • Radio-TLC scanner

  • Dose calibrator

  • Sterile filters and vials

Step-by-Step Procedure:

  • Precursor Preparation:

    • Dissolve the aryl iodide piperidine precursor (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., 300 µL DMF) in a reaction vessel compatible with the automated synthesis module.

    • Rationale: The precursor needs to be in solution for efficient reaction with the radiolabeling agent. Anhydrous conditions are crucial to prevent side reactions.

  • Radiolabeling Reaction Setup:

    • In the reaction vessel, add the palladium catalyst and phosphine ligand.

    • Transfer the trapped [¹¹C]CH₃I into the reaction vessel.

    • Add the base solution.

    • Rationale: The palladium catalyst and ligand form the active catalytic species. The base is essential for the transmetalation step in the Suzuki coupling mechanism.

  • Reaction:

    • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 5-10 minutes).

    • Rationale: The elevated temperature accelerates the reaction rate, which is critical given the short half-life of ¹¹C.

  • Purification:

    • After the reaction, quench the mixture with a suitable solvent (e.g., water or mobile phase).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column.

    • Rationale: HPLC is a high-resolution technique that effectively separates the desired radiolabeled product from unreacted precursor, byproducts, and catalyst residues.[16]

    • Collect the fraction corresponding to the radiolabeled product, identified by its retention time and radioactivity detector signal.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction.

    • Reconstitute the purified radiotracer in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

    • Pass the final solution through a sterile filter into a sterile vial.

    • Rationale: The final product must be sterile and in an injectable form for administration.

Quality Control of the Final Radiopharmaceutical

Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before patient administration.[17][18][19][20]

QC Test Method Acceptance Criteria Rationale
Radionuclidic Purity Gamma-ray spectroscopyCorrect photopeak energy (511 keV), half-life determinationConfirms the identity and purity of the radionuclide.[19]
Radiochemical Purity Analytical HPLC, Radio-TLC>95% of total radioactivity corresponds to the desired productEnsures that the radioactivity is associated with the correct chemical form, which dictates its biodistribution.[17][19]
Chemical Purity Analytical HPLC (UV detector)Precursor and other chemical impurities below specified limitsMinimizes potential pharmacological effects from non-radioactive substances.[19]
Specific Activity Calculated from the total radioactivity and the molar amount of the productHigh specific activity is crucial for receptor imaging studies to avoid pharmacological effects.Ensures that a sufficient radioactive signal can be obtained without administering a pharmacologically active dose.
pH pH paper or meterWithin a physiologically acceptable range (typically 4.5-7.5)Prevents discomfort or adverse reactions upon injection.[17]
Sterility Incubation in culture mediaNo microbial growthEnsures the absence of viable microorganisms.[18][20]
Endotoxin (Pyrogen) Test Limulus Amebocyte Lysate (LAL) testBelow specified limitsEnsures the absence of fever-inducing substances.
Residual Solvents Gas Chromatography (GC)Below limits specified in pharmacopeiasLimits exposure to potentially toxic organic solvents used in the synthesis.[19]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Radiochemical Yield Inactive catalyst, impure precursor or reagents, incorrect reaction temperature or timeUse fresh catalyst and high-purity reagents. Optimize reaction conditions (temperature, time, base).
Multiple Radioactive Peaks in HPLC Side reactions, decomposition of the productAdjust reaction conditions to be milder. Investigate the stability of the precursor and product under the reaction conditions.
Low Specific Activity Contamination with non-radioactive ("cold") carrier from reagents or the synthesis systemUse high-purity reagents and thoroughly clean the synthesis module between runs.
Failed Sterility or Endotoxin Test Contamination during formulationEnsure aseptic technique during formulation and use sterile, pyrogen-free materials.

Conclusion

The synthesis of radiolabeled PET tracers from aryl iodide piperidine precursors is a well-established and versatile approach that leverages the power of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions and adhering to stringent purification and quality control procedures, researchers can reliably produce high-quality radiotracers for preclinical and clinical imaging studies. The continued development of novel radiolabeling methodologies and automation technologies will further enhance the accessibility and utility of these important molecular imaging agents.

References

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC. Available at: [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC. Available at: [Link]

  • A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media - DiVA. Available at: [Link]

  • Palladium-Mediated Synthesis of [Carbonyl-11C]acyl Amidines from Aryl Iodides and Aryl Bromides and Their One-Pot Cyclization to 11C-Labeled Oxadiazoles - ACS Publications. Available at: [Link]

  • Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers - PMC. Available at: [Link]

  • Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research. Available at: [Link]

  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH. Available at: [Link]

  • Quality Control of PET Radiopharmaceuticals - Radiology Key. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications. Available at: [Link]

  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. Available at: [Link]

  • Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. Available at: [Link]

  • Automated synthesis of PET tracers - Forschungszentrum Jülich. Available at: [Link]

  • PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - PMC - NIH. Available at: [Link]

  • Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases - PMC - NIH. Available at: [Link]

  • Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification - PubMed. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Heck Reaction Optimization for 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing 2-(4-iodophenyl)-1-(piperidin-1-yl)ethanone (referred to herein as Substrate-I ) as the electrophilic coupling partner.

Substrate-I presents a unique pharmacophore scaffold common in drug development: an aryl iodide capable of cross-coupling, linked to a solubilizing piperidine amide tail. While aryl iodides are inherently reactive, the presence of the Lewis-basic amide functionality and potentially acidic


-methylene protons requires a tailored approach to prevent catalyst poisoning and side reactions.

This protocol prioritizes "Jeffery Conditions" (Ligand-Free) as the primary high-throughput method due to its cost-efficiency and proven efficacy with aryl iodides, followed by a Phosphine-Ligated backup protocol for sterically demanding alkene partners.

Substrate Analysis & Mechanistic Insight

Chemical Architecture
  • Electrophile: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

  • Reactive Site: The C(sp

    
    )–I bond is the oxidative addition site. The bond dissociation energy is significantly lower (~65 kcal/mol) than corresponding bromides, facilitating rapid oxidative addition even with weak Pd ligands.
    
  • Structural Risks:

    • Amide Coordination: The carbonyl oxygen of the amide side chain can act as a weak hemi-labile ligand, potentially stabilizing resting states but also retarding the catalytic cycle if the Pd center becomes saturated.

    • 
      -Acidity:  The methylene protons adjacent to the carbonyl (pKa 
      
      
      
      20-25 in DMSO) are susceptible to deprotonation by strong bases, potentially leading to enolate side reactions. Mitigation: Use mild carbonate or acetate bases.
The Catalytic Cycle (Simplified for Substrate-I)

The reaction follows the Pd(0)/Pd(II) redox cycle.

  • Pre-activation: Pd(II) source is reduced to active Pd(0) species (often by the alkene or phosphine).

  • Oxidative Addition: Pd(0) inserts into the C–I bond of Substrate-I . This is the turnover-limiting step for chlorides, but for iodides, it is fast.

  • Migratory Insertion: The alkene coordinates and inserts into the Pd–Aryl bond.[1]

  • 
    -Hydride Elimination:  Formation of the product alkene and a Pd(II)-hydride species.
    
  • Reductive Elimination: Base-assisted regeneration of Pd(0).

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Primary Recommendation)

Best for: Terminal alkenes (acrylates, styrenes) and cost-sensitive scale-up.

Rationale: The addition of tetraalkylammonium salts (e.g., TBAB) stabilizes "naked" Pd nanoparticles and increases the solubility of the inorganic base in organic solvents, creating a highly active "phase-transfer" catalytic system.

Materials:
  • Substrate-I: 329 mg (1.0 mmol)

  • Alkene Partner: 1.2 - 1.5 mmol (e.g., Ethyl acrylate, Styrene)

  • Catalyst: Pd(OAc)

    
     (2.2 mg, 1 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (322 mg, 1.0 mmol)

  • Base: NaHCO

    
     (210 mg, 2.5 mmol) or K
    
    
    
    CO
    
    
    (345 mg, 2.5 mmol)
  • Solvent: DMF (anhydrous, 5 mL)

Step-by-Step Procedure:
  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, charge Substrate-I , TBAB, and the inorganic base.

  • Solvation: Add DMF and stir for 5 minutes at room temperature to ensure homogeneity of the organic components.

  • Catalyst Addition: Add Pd(OAc)

    
    . The solution typically turns orange/reddish-brown.
    
  • Alkene Addition: Add the alkene coupling partner via syringe.

  • Reaction: Seal the vial (crimp cap or screw cap with septum). Heat the block to 80–100 °C .

  • Monitoring:

    • T = 1 hr: Check TLC (EtOAc/Hexane). Aryl iodides often react fully within 1-4 hours.

    • Visual Check: The reaction should remain a dark, clear solution or a fine suspension. Black precipitate indicates "Pd black" formation (catalyst death); if observed early with low conversion, switch to Protocol B.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO

    
    , filter, and concentrate.
    
Protocol B: Phosphine-Ligated Conditions (Robust Backup)

Best for: Sterically hindered alkenes or if Protocol A yields Pd black precipitation.

Materials:
  • Catalyst: Pd(OAc)

    
     (5 mol%) + PPh
    
    
    
    (10-15 mol%) OR Pd(PPh
    
    
    )
    
    
    (5 mol%).
  • Base: Triethylamine (Et

    
    N) (2.0 equiv).
    
  • Solvent: MeCN or DMF.[2][3]

Procedure Modifications:
  • Pre-complexation: If using Pd(OAc)

    
     and PPh
    
    
    
    , mix them in the solvent for 15 minutes under inert atmosphere (N
    
    
    /Ar) before adding the substrate. This ensures formation of the active Pd(0)(PPh
    
    
    )
    
    
    species.
  • Temperature: These reactions often require slightly higher temperatures (refluxing MeCN at 82 °C or DMF at 110 °C).

  • Inert Atmosphere: Strictly required. Oxygen oxidizes phosphines to phosphine oxides, killing the ligand.

Optimization Matrix & Troubleshooting

Use this decision matrix if the standard protocols yield <80% conversion.

VariableRecommendationRationale
Solvent DMF > DMAc > MeCN > ToluenePolar aprotic solvents stabilize the ionic Pd(II) intermediates.
Base K

CO

> NaOAc > Et

N
Carbonates are mild and prevent deprotonation of the

-methylene group on Substrate-I.
Catalyst Loading Start at 1 mol% Aryl iodides are highly reactive. Only increase to 5 mol% if conversion stalls.
Temperature 80 °C (Start)

120 °C
Higher temps increase rate but risk catalyst decomposition (Pd black).
Additive TBAB (1.0 equiv)Essential for Protocol A. Acts as a solid-liquid phase transfer catalyst.

Self-Validation Checkpoints:

  • The "Mirror" Test: If a silver mirror or black powder forms on the glass walls within 10 minutes, the temperature is too high or the ligand is insufficient.

  • Regioselectivity Check: Analyze crude NMR. For terminal alkenes, the trans-isomer (E) is usually favored. If significant gem-disubstituted product (branched) forms, switch to a bidentate ligand like dppf .

Visualizations

Diagram 1: Reaction Optimization Workflow

This flowchart guides the decision-making process for selecting the optimal condition.

HeckOptimization Start Start: Substrate-I + Alkene CondA Protocol A: Jeffery Conditions (Pd(OAc)2, TBAB, K2CO3, DMF, 90°C) Start->CondA Check1 Check: Conversion > 90%? (TLC/HPLC at 4h) CondA->Check1 Success Proceed to Workup & Isolation Check1->Success Yes Fail1 Low Conversion or Pd Black? Check1->Fail1 No CondB Protocol B: Phosphine Conditions (Pd(PPh3)4, Et3N, MeCN, Reflux) Fail1->CondB Check2 Check: Conversion > 90%? CondB->Check2 Check2->Success Yes Analyze Analyze Failure Mode: 1. Sterics? -> Use P(o-tol)3 2. Electronics? -> Use PtBu3 Check2->Analyze No

Caption: Decision tree for selecting and optimizing the Heck coupling conditions for Substrate-I.

Diagram 2: Mechanistic Pathway (Jeffery Conditions)

Understanding the role of the amide side chain and additives.

Mechanism Pd_Pre Pd(OAc)2 (Precatalyst) Pd_Active [Pd(0)]-Nanocluster Stabilized by TBAB Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd_Active->OxAdd + Substrate-I Coord Alkene Coordination & Insertion OxAdd->Coord + Alkene Elim Beta-Hydride Elimination Coord->Elim Prod Product + [H-Pd-I] Elim->Prod Regen Base Regeneration (H-Pd-I + Base -> Pd(0)) Prod->Regen Regen->Pd_Active Cycle Closes

Caption: Simplified catalytic cycle under ligand-free conditions, highlighting TBAB stabilization.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylic substitution." Tetrahedron Letters, 26(22), 2667-2670. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[4] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky phosphines for difficult substrates). Link

  • Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 5, 31-44. Link

Sources

Troubleshooting & Optimization

preventing deiodination during synthesis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ISO-4-IODO-PIP Status: Open Priority: High (Deiodination Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Strategy

User Query: "How do I synthesize 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone while preventing the loss of the iodine atom (deiodination)?"

The Core Challenge: The target molecule contains an aryl iodide moiety.[1][2][3][4][5][6][7] The Carbon-Iodine (C–I) bond is the weakest among common aryl halides (Bond Dissociation Energy ~65 kcal/mol, compared to ~81 for C–Br and ~96 for C–Cl). This makes it highly susceptible to:

  • Photolytic Cleavage: Homolysis caused by ambient light.

  • Metal-Mediated Reduction: Trace transition metals (Pd, Cu, Ni) in reagents catalyzing proto-deiodination.

  • Thermal Decomposition: Instability at elevated temperatures (>60°C), particularly in the presence of radicals.

Recommended Route: We strictly recommend Direct Amidation via Coupling Agents (Method A) over Acid Chloride activation (Method B) for small-to-mid-scale synthesis. Method A operates at room temperature, minimizing thermal stress on the C–I bond.

Synthesis Decision Matrix

The following workflow illustrates the critical decision points to maintain C–I bond integrity.

Synthesis_Workflow Start Start: 4-Iodophenylacetic Acid Decision Select Activation Method Start->Decision MethodA Method A: Coupling Agent (HATU/EDC) Rec: <40°C Decision->MethodA Preferred (Mild) MethodB Method B: Acid Chloride (SOCl2/Oxalyl Chloride) Risk: High Heat/HCl Decision->MethodB Scale-up only Piperidine Add Piperidine MethodA->Piperidine Risk1 Risk: Thermal Deiodination Avoid Reflux >60°C MethodB->Risk1 Risk1->Piperidine Risk2 Risk: Photolysis (Amber Glassware Required) Workup Workup & Isolation (Neutral pH) Risk2->Workup Piperidine->Risk2 Product Target: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone Workup->Product

Figure 1: Synthesis workflow emphasizing the "Safe Path" (Method A) to avoid thermal stress nodes.

Detailed Protocols

Method A: The "Cold" Coupling (Recommended)

Best for: <10g scale, high purity requirements.

Reagents:

  • Precursor: 4-Iodophenylacetic acid (1.0 equiv)

  • Amine: Piperidine (1.1 equiv)[8]

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Protocol:

  • Darkness Prep: Wrap the reaction flask in aluminum foil. The C–I bond is photosensitive in solution [1].

  • Activation: Dissolve 4-iodophenylacetic acid in DMF (0.2 M concentration). Add DIPEA. Stir for 5 mins.

  • Coupling: Add HATU. The solution may turn yellow/orange. Stir for 10 mins at Room Temperature (20–25°C) .

    • Critical Control: Do not heat. If exotherm occurs, cool to 0°C.

  • Addition: Add Piperidine dropwise.

  • Monitoring: Stir for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (remove excess amine), Sat. NaHCO3 (remove acid), and Brine. Dry over Na2SO4.

Method B: The Acid Chloride Route (Scale-Up)

Best for: >50g scale, cost-sensitive projects. Warning: Requires strict temperature control to prevent iodine loss.

Protocol Adjustments:

  • Reagent: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C instead of Thionyl Chloride (SOCl2) at reflux.

  • Why? SOCl2 reflux typically requires 70–80°C. At this temperature, trace HCl can catalyze protonation of the ring, leading to proto-deiodination [2]. Oxalyl chloride activates at 0°C.

Troubleshooting Guide: Preventing Deiodination

Issue 1: "I see a peak with M-126 (Loss of Iodine) in LCMS."

Diagnosis: Proto-deiodination has occurred. The iodine was replaced by a hydrogen. Root Cause:

  • Trace Metals: Your piperidine or solvent contains trace Pd or Cu (common if recycled solvent is used). These metals catalyze the insertion of Hydrogen into the C–I bond.

  • Radical Source: Light exposure generated an aryl radical, which abstracted a proton from the solvent.

Corrective Action:

  • The "Foil Rule": All glassware must be amber or foil-wrapped.

  • Solvent Class: Use HPLC-grade solvents. Avoid ethers (THF/Ether) if possible, as they stabilize radicals; DCM or DMF are safer for aryl iodides.

  • Scavengers: Add a metal scavenger (e.g., QuadraPure™) during workup if you suspect metal contamination.

Issue 2: "The reaction mixture turned deep purple/violet."

Diagnosis: Liberation of elemental Iodine (


).
Root Cause:  Thermal decomposition or oxidative cleavage of the C–I bond.
Corrective Action: 
  • Temperature Check: Ensure reaction temp never exceeded 40°C.

  • Quench: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution. This reduces purple 
    
    
    
    back to colorless iodide anions, cleaning the product, though the yield loss is irreversible.

Quantitative Data: Stability Comparison

ParameterMethod A (Coupling Agent)Method B (Thionyl Chloride Reflux)Method C (Oxalyl Chloride 0°C)
Max Temp 25°C80°C25°C
pH Environment Neutral/BasicHighly Acidic (HCl gas)Acidic
Deiodination Risk Low High Medium
Est. Yield 85–95%60–75%80–90%
Impurity Profile Urea byproducts (removable)De-iodinated arene (hard to separate)Dimerization possible

Mechanistic Insight: Why Deiodination Happens

Understanding the mechanism is the key to prevention. The following diagram details the two main failure modes: Homolytic Cleavage (Light) and Oxidative Addition (Metals).

Deiodination_Mechanism Substrate Aryl Iodide (Ar-I) Light UV/Visible Light (hν) Substrate->Light Metal Trace Metal (Pd/Cu) Substrate->Metal Radical Aryl Radical (Ar•) + I• Light->Radical Homolysis SolventH H-Abstraction (from Solvent) Radical->SolventH ProductDeI De-iodinated Product (Ar-H) SolventH->ProductDeI OxAdd Oxidative Addition [M]-Ar-I Metal->OxAdd RedElim Reductive Elimination (+H source) OxAdd->RedElim RedElim->ProductDeI

Figure 2: Mechanistic pathways leading to unwanted deiodination.

FAQ: Frequently Asked Questions

Q: Can I use catalytic DMF with Thionyl Chloride? A: Yes, but be cautious. DMF forms the Vilsmeier reagent with SOCl2, which is very reactive. While efficient, it generates significant heat. If you must use SOCl2, do so at room temperature for a longer time rather than refluxing.

Q: Is the product stable on Silica Gel? A: Generally, yes. However, some silica is acidic. If your product streaks or turns purple on the column, add 1% Triethylamine (Et3N) to your eluent to neutralize the silica and prevent acid-catalyzed decomposition [3].

Q: Can I use hydrogenation to purify the compound later? A: Absolutely not. Hydrogenation (Pd/C + H2) is the standard method for removing halogens (hydrodehalogenation). Any reducing environment will strip the iodine immediately.

References

  • Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
  • Grimster, N. P., et al. (2013). "Pd-Catalyzed Deiodination Mechanisms." Angewandte Chemie International Edition.

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Standard protocols for neutralizing silica gel with triethylamine).
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-iodophenylacetic acid and piperidine before handling.

Sources

Technical Support Center: Purification of Amide Products from Unreacted Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing residual piperidine from their amide synthesis reaction mixtures. This resource provides in-depth technical guidance, field-proven protocols, and troubleshooting advice to ensure the successful purification of your amide products.

Understanding the Challenge: The Properties of Piperidine

Piperidine is a widely used secondary amine base, frequently employed as a catalyst or reagent in amide bond formation and, notably, for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis.[1] Its basicity and high boiling point, while beneficial for these reactions, can complicate its removal from the final product.

A successful purification strategy hinges on exploiting the physicochemical differences between your amide product and the piperidine contaminant. The key lies in piperidine's basicity. With a pKa of approximately 11.2 for its conjugate acid (piperidinium), it is readily protonated by even weak acids.[2][3] This forms the water-soluble piperidinium salt, which can then be separated from the typically less polar organic product.

Table 1: Physicochemical Properties of Piperidine and its Conjugate Acid

PropertyPiperidine (C₅H₁₁N)Piperidinium Chloride (C₅H₁₁NH⁺Cl⁻)
Appearance Colorless liquidWhite crystalline solid[4]
Boiling Point ~106 °CDecomposes
pKa (of conjugate acid) ~11.2[2][3]N/A
Solubility in Water MiscibleHighly soluble[5][6]
Solubility in Organic Solvents Soluble in ethanol, chloroform, ether[4]Limited solubility in non-polar organic solvents[5]

Frequently Asked Questions (FAQs)

Q1: I've finished my reaction. What's the quickest way to remove most of the piperidine?

For a rapid, initial purification, an acidic aqueous wash (liquid-liquid extraction) is the most effective method. This technique leverages the basicity of piperidine to convert it into its water-soluble salt, thereby extracting it from the organic phase containing your amide product.

Q2: My amide product is also basic. Will an acidic wash remove my product as well?

This is a critical consideration. If your amide product contains basic functional groups, it too can be protonated and extracted into the aqueous layer. In such cases, you will need to carefully consider the pKa of your product. If your product is significantly less basic than piperidine, a carefully controlled pH wash might be selective. However, methods like flash column chromatography or recrystallization are often better alternatives.

Q3: I'm seeing an emulsion form during my liquid-liquid extraction. What should I do?

Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like impurities.[7] To resolve this, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.[7]

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

  • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.[7]

Q4: My purified product has a yellow tint. Is this from piperidine?

While residual piperidine can contribute to impurities, a yellow discoloration is often due to oxidation products of piperidine or the dibenzofulvene-piperidine adduct if you are performing Fmoc deprotection.[8] Distillation or flash chromatography can be effective in removing these colored impurities. To prevent this, ensure you are using fresh piperidine and store your final product protected from light and air.[8]

Purification Protocols and Troubleshooting Guides

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

This is the first line of defense for removing piperidine from neutral or acidic amide products. The principle is an acid-base reaction that renders the piperidine water-soluble.

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

  • Mixing: Stopper the funnel and invert it several times, periodically venting to release any pressure. Gentle swirling is often sufficient and can prevent emulsion formation.

  • Separation: Allow the layers to separate. The top layer will be the less dense solvent and the bottom the denser (this is typically the aqueous layer, but be sure to verify).

  • Draining: Drain the lower aqueous layer, which now contains the piperidinium salt.

  • Repeat: Repeat the wash with fresh aqueous acid at least two more times to ensure complete removal of piperidine.

  • Neutralizing Wash: Wash the organic layer with water, followed by a wash with brine to remove any residual acid and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude amide product, now free of piperidine.[4]

G cluster_start cluster_extraction Liquid-Liquid Extraction cluster_separation Phase Separation cluster_workup Workup cluster_end crude_mixture Crude Amide Product (in organic solvent) dissolve Dissolve in Separatory Funnel crude_mixture->dissolve add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) dissolve->add_acid mix Mix Gently & Vent add_acid->mix separate Allow Layers to Separate mix->separate organic_layer Organic Layer (Amide Product) separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Piperidinium Salt) separate->aqueous_layer Top/Bottom Layer wash_neutral Wash with Water & Brine organic_layer->wash_neutral aqueous_layer->mix Repeat Wash 2-3x dry Dry over Na₂SO₄ wash_neutral->dry concentrate Concentrate dry->concentrate pure_amide Purified Amide Product concentrate->pure_amide

Workflow for Piperidine Removal by Acidic Wash
IssueProbable Cause(s)Solution(s)
Persistent Emulsion Vigorous shaking; high concentration of crude product; presence of surfactants.Add brine; gently swirl instead of shaking; filter through Celite; centrifuge if necessary.[7]
Product Precipitation The protonated form of your amide product may be insoluble in the organic solvent.Use a more polar organic solvent; consider alternative methods like chromatography.
Incomplete Piperidine Removal Insufficient acid washes; piperidine concentration too high.Perform additional acid washes; use a more concentrated acid solution (with caution, as this may affect your product).
Method 2: Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful when an acidic wash is not feasible.

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). For basic compounds like piperidine, it is often necessary to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to prevent peak tailing.[8] A good solvent system will give your amide product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep cluster_method_dev Method Development cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_end crude_mixture Crude Amide Product tlc TLC Analysis with Basic Modifier (e.g., TEA) crude_mixture->tlc solvent_select Select Solvent System (Rf of product ~0.3) tlc->solvent_select pack_column Pack Silica Gel Column solvent_select->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate pure_amide Purified Amide Product concentrate->pure_amide

Sources

solving solubility issues of 1-(4-iodophenylacetyl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-IODO-PIP-001 Subject: Troubleshooting aqueous solubility for biological assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are likely encountering precipitation ("crashing out") or inconsistent assay data with 1-(4-iodophenylacetyl)piperidine . To solve this, we must first understand the molecule's resistance to water.

  • The Lipophilic Core: The 4-iodophenyl moiety is highly hydrophobic. The iodine atom is large, polarizable, and lipophilic (Hansch

    
     value 
    
    
    
    1.12), significantly increasing the LogP compared to a standard phenyl ring.
  • The "False" Base: While piperidine is a base, the acetyl linker converts the nitrogen into an amide . Amides are neutral (pKa

    
     -0.5).
    
    • Critical Insight:Acidifying your buffer will NOT improve solubility. Unlike free amines, this molecule will not protonate at physiological pH (7.4) or even under acidic conditions (pH 2-4).

Decision Matrix: Select Your Troubleshooting Module

Use the following logic flow to determine the correct solubilization strategy for your specific assay conditions.

SolubilityLogic Start Start: Define Assay Needs ConcCheck Required Conc. > 50 µM? Start->ConcCheck Toxicity Is DMSO > 1% Toxic to Assay? ConcCheck->Toxicity No (< 50 µM) Complex Module 3: Cyclodextrin Complexation (HP-β-CD) ConcCheck->Complex Yes (> 50 µM) Simple Module 1: Co-Solvent Optimization (DMSO/Ethanol) Toxicity->Simple No (Robust Assay) Surfactant Module 2: Anti-Aggregation (Tween-80/Triton X-100) Toxicity->Surfactant Yes (Sensitive Cells/Enzymes)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements and assay sensitivity.

Module 1: The "Crash Out" (Precipitation upon Dilution)

Symptom: The compound dissolves in DMSO but forms a cloudy precipitate immediately upon addition to the aqueous buffer (PBS/TBS).

Root Cause: Kinetic Solubility Shock. Adding a high-concentration DMSO stock directly to water causes a rapid spike in local polarity, forcing the hydrophobic iodine-phenyl ring to aggregate before it can disperse.

Protocol: The "Sandwich" Intermediate Dilution

Do not jump from 10 mM DMSO directly to aqueous buffer. Use an intermediate step.

StepActionMechanism
1 Prepare 10 mM Stock in 100% DMSO.Ensures complete initial solvation.
2 Dilute Stock 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).Creates a "bridge" solvent with lower surface tension than water.
3 Add the secondary stock dropwise to rapidly stirring buffer.Prevents local supersaturation zones.

Technical Limit: Ensure the final DMSO concentration in your assay does not exceed the Assay Guidance Manual threshold (typically < 0.1% for cell-based assays, < 1% for biochemical assays) [1].

Module 2: The "Invisible" Problem (Colloidal Aggregation)

Symptom: The solution looks clear, but you see "flat" IC50 curves, steep inhibition slopes (Hill slope > 2), or non-specific inhibition of unrelated enzymes.

Root Cause: The iodine atom promotes promiscuous aggregation. The molecules form microscopic colloids (micelles) that sequester enzymes, leading to false positives. This is common for "Brick Dust" compounds.

Protocol: Detergent-Based Buffer Preparation

You must lower the surface tension of the buffer before adding the compound.

  • Select Surfactant:

    • Tween-80 (Polysorbate 80): Best for cell culture (low toxicity).

    • Triton X-100: Best for biochemical/enzyme assays.

  • Critical Concentration: Use 0.01% (v/v). This is usually above the Critical Micelle Concentration (CMC) for these detergents, providing a lipophilic core for your compound to reside in.

Validation Experiment (The "Spin-Down" Test):

  • Prepare 100 µM compound in buffer + 0.01% Tween-80.

  • Centrifuge at 10,000 x g for 10 minutes .

  • Measure UV absorbance of the supernatant.

  • Result: If absorbance drops by >20% compared to pre-centrifugation, the compound is aggregating. Increase detergent to 0.05%.

Module 3: High Concentration (Animal Studies/HTS)

Symptom: You need > 100 µM or mM concentrations for dosing, but DMSO is toxic to the animal/cells.

Root Cause: Simple co-solvents cannot support millimolar concentrations of iodinated aromatics in water.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The 4-iodophenyl group is an ideal size to fit inside the hydrophobic cavity of


-cyclodextrin. The iodine atom provides favorable dispersion interactions with the cavity walls [2].
Protocol: Cyclodextrin Complexation

CDProtocol Step1 Prepare 20% (w/v) HP-β-CD in Water Step2 Add Compound (Excess Solid) Step1->Step2 Step3 Shake/Vortex 24 Hours @ RT Step2->Step3 Step4 Filter (0.22 µm) to remove solid Step3->Step4 Step5 Clear Solution (Drug-CD Complex) Step4->Step5

Figure 2: Workflow for generating a soluble inclusion complex using Cyclodextrins.

Detailed Steps:

  • Dissolve HP-β-CD (200 mg) in 1 mL of PBS or Water (20% w/v).

  • Add excess 1-(4-iodophenylacetyl)piperidine powder (approx. 5-10 mg).

  • Agitate at room temperature for 24 hours (equilibrium phase).

  • Filter through a 0.45 µm PVDF filter .

  • Quantification: Dilute an aliquot 1:100 in methanol and measure UV absorbance against a standard curve to determine the actual solubilized concentration.

Frequently Asked Questions (FAQ)

Q1: Can I just add HCl to protonate the piperidine ring? A: No. As noted in the Executive Summary, the nitrogen is part of an amide bond (


). The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it non-basic. Adding acid will not protonate it and may actually cause hydrolysis of the amide bond over time.

Q2: My compound precipitates after freeze-thaw cycles. Why? A: "Salting out." As water freezes, it forms pure ice crystals, forcing solutes (buffer salts and your compound) into a hyper-concentrated liquid pocket. This supersaturation forces the hydrophobic compound out of solution.

  • Fix: Store stocks in 100% DMSO. Only dilute into aqueous buffer immediately before use. Do not freeze aqueous dilutions.[2]

Q3: Is sonication safe for this molecule? A: Yes. The iodine-carbon bond (C-I) is relatively weak compared to C-F or C-Cl, but standard bath sonication (30-60 seconds) to aid dissolution is safe. Avoid high-power probe sonication which generates excessive heat and radicals.

Q4: How do I know if the iodine is causing specific binding issues? A: Iodine is heavy. If you suspect non-specific binding, run a Surface Plasmon Resonance (SPR) control. If the signal does not saturate or looks "sticky" (slow dissociation), the hydrophobic iodine is likely adhering to the sensor chip matrix. Add 0.05% Tween-20 to the running buffer.

References
  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] DMSO Tolerance and Solubility in Assays.[4] Available from: [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[1][5][6] International Journal of Pharmaceutics. (General reference for CD complexation of phenyl rings).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Reference for "Brick Dust" solubility profiles).
  • PubChem Compound Summary. 1-(Phenylacetyl)piperidine (Analog Reference).[7] National Library of Medicine (US), National Center for Biotechnology Information. Available from: [Link]

Sources

optimizing reaction temperature for aryl iodide cross-coupling with boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Aryl Iodide Cross-Coupling Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active Guide

Introduction: The Aryl Iodide Paradox

User Query: “I am switching from aryl bromides to aryl iodides to increase reactivity, but my yields have dropped, or the reaction stalls at 50°C. Shouldn't iodides be faster?”

Executive Summary: While aryl iodides (


) possess the lowest bond dissociation energy among aryl halides (making oxidative addition rapid), they present a unique kinetic bottleneck known as the "Iodide Paradox."  The resulting oxidative addition complex (

) is thermodynamically stable and often less prone to transmetallation than its bromide counterpart, particularly with classical phosphine ligands like

.

Furthermore, excessive heating to overcome this stall frequently triggers protodeboronation of the boronic acid, leading to reaction failure. This guide outlines the "Goldilocks" thermal window and the mechanistic adjustments required to couple aryl iodides efficiently.

Module 1: Thermal Profiling & The Kinetic Bottleneck

Q1: Why does my reaction stall at mild temperatures (40-60°C) even though oxidative addition is fast?

Diagnosis: You are likely experiencing transmetallation stagnation . In classical systems (e.g.,


), the oxidative addition of 

is so exothermic that it forms a "resting state" complex that is too stable to easily undergo ligand exchange with the boronate species.

The Mechanism:

  • Oxidative Addition (Fast):

    
     (Rapid formation).
    
  • Transmetallation (Slow/Stalled): The iodide anion (

    
    ) binds tightly to the Palladium center or forms bridging dimers 
    
    
    
    , inhibiting the entry of the activated boronate species (
    
    
    ).
  • Result: The catalyst gets "poisoned" by the substrate's own leaving group.

Troubleshooting Protocol:

  • Action 1: Ligand Exchange. Switch from

    
     to bulky, electron-rich ligands (e.g., SPhos, XPhos, or 
    
    
    
    ). These ligands sterically crowd the Pd center, destabilizing the resting state and forcing transmetallation.
  • Action 2: The "Silver Effect". If you must use mild temperatures, add Ag2O or Ag2CO3 (1.0 equiv). The silver creates insoluble AgI, stripping the iodide from the Pd center and opening a coordination site for the boronic acid.

Q2: Should I just crank the temperature to 100°C+ to force the reaction?

Recommendation: No. While heat increases the rate of transmetallation, it exponentially increases the rate of Protodeboronation (hydrolysis of the C-B bond). Aryl iodides rarely require temperatures above 80°C if the catalyst system is optimized.

Data: Temperature vs. Side Reactions

Temperature ZoneKinetic Behavior (Ar-I)Dominant Side ReactionRecommended For
RT - 40°C Oxidative addition complete; Transmetallation slow (unless specialized ligands used).None (Stalled reaction).Highly reactive substrates; DNA-encoded libraries.
50°C - 80°C The Goldilocks Zone. Balanced turnover.Minor protodeboronation.Standard medicinal chemistry.
> 90°C Fast turnover, but catalyst death (Pd black) accelerates.Protodeboronation (Major); Homocoupling.Sterically hindered "ortho-ortho" couplings only.

Module 2: Visualizing the Pathway

The following diagram illustrates the competition between the productive coupling pathway and the destructive protodeboronation pathway, highlighting where temperature acts as a throttle.

SuzukiMechanisms Start Start: Ar-I + Ar'-B(OH)2 OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Very Fast for Ar-I BaseAct Base Activation (Ar'-B(OH)3-) Start->BaseAct + Base TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet Needs Heat or Bulky Ligands PdBlack Catalyst Death (Pd Black Agglomeration) OxAdd->PdBlack High T (>100°C) Unstable Ligands BaseAct->TransMet Decomp Protodeboronation (Ar'-H + B(OH)3) BaseAct->Decomp High T (>80°C) High pH RedElim Reductive Elimination TransMet->RedElim Product Product: Ar-Ar' RedElim->Product

Caption: Figure 1. Mechanistic competition in Aryl Iodide coupling. Note that high temperatures accelerate the red "failure paths" (Protodeboronation and Catalyst Death) more significantly than the productive Transmetallation step if the ligand is not optimized.

Module 3: Troubleshooting Specific Failures

Q3: I see the "De-iodo" product (Ar-H) instead of the coupled product. Is this reductive dehalogenation?

Analysis: Likely yes , but confirm the source.

  • Scenario A (Ar-I becomes Ar-H): This is reductive dehalogenation. It occurs if the reaction stalls after oxidative addition, and a hydride source (like an alcohol solvent or excess base) reduces the Pd species.

    • Fix: Switch solvents from Isopropanol/Ethanol to Dioxane, Toluene, or DMF .

  • Scenario B (Ar'-B(OH)2 becomes Ar'-H): This is Protodeboronation .[1] This is far more common.

    • Fix: See the protocol below.

Q4: How do I stop Protodeboronation without cooling the reaction too much?

Technical Solution: If your substrate requires heat (e.g., sterically hindered), you cannot simply lower the temperature. You must alter the concentration of the active boronate .

  • Slow Addition Protocol: Do not add all boronic acid at the start. Dissolve it in the solvent and add it via syringe pump over 1-2 hours at the reaction temperature. This keeps the standing concentration of the unstable boronate low, favoring the reaction with Pd over the reaction with water.

  • Anhydrous Conditions: Switch to Anhydrous K3PO4 or CsF in dry Dioxane or Toluene. Water is the primary proton source for deboronation.

  • MIDA Boronates: Switch from boronic acids to MIDA boronates, which slowly release the active species, mimicking the "slow addition" effect chemically.

Module 4: Optimized Experimental Protocol (Aryl Iodides)

Standard Operating Procedure (SOP-SM-05)

1. Baseline Conditions (Start Here):

  • Catalyst:

    
     (Standard) or 
    
    
    
    + SPhos (Challenging/Steric).
  • Loading: 1 - 3 mol%.[2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (4:1) or Toluene/Water (10:1).

  • Temperature: 60°C .

2. Optimization Logic Flow:

OptimizationFlow Start Start Reaction 60°C, 2 hrs Check Analyze LCMS/NMR Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Stall Low Conversion Ar-I Remaining Check->Stall Reaction Stopped Decomp Ar-I Remaining Boronic Acid Gone (Ar'-H formed) Check->Decomp Boronic Acid Consumed FixStall 1. Switch to SPhos/XPhos 2. Add Ag2CO3 3. Increase T to 80°C Stall->FixStall FixDecomp 1. Syringe Pump Addition of Boronic Acid 2. Switch to dry Toluene/K3PO4 3. Use MIDA Boronate Decomp->FixDecomp

Caption: Figure 2. Decision tree for optimizing Aryl Iodide coupling based on reaction byproducts.

References

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867. Link

  • Ho, C. C., Olding, A., Smith, J. A., & Bissember, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[3][4] Organometallics, 37(10), 1533–1536. Link

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[5] Journal of the American Chemical Society, 139(37), 13156-13165. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki− Miyaura coupling reactions of unstable polyfluorophenylboronic acids. Journal of the American Chemical Society, 132(40), 14073-14075. Link

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pd-Catalyzed Reactions of Piperidine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amination of aryl halides or pseudohalides with piperidine amides. As a senior application scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve higher conversion rates.

Introduction: The Nuances of Piperidine Amide Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to piperidine amides is of significant interest in medicinal chemistry.[1][2] However, the unique structural and electronic properties of piperidine amides can present specific challenges that lead to low conversion rates. These challenges often stem from the steric hindrance of the cyclic amine, the basicity of the piperidine nitrogen, and potential side reactions involving the amide functionality. This guide will walk you through a logical troubleshooting process, from diagnosing the problem to implementing effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled or is showing very low conversion. Where do I start?

When a reaction fails, a systematic approach is crucial. The most common culprits are issues with the catalyst, reagents, or reaction conditions.

Initial Diagnostic Workflow:

G A Low Conversion Observed B Verify Reagent Quality & Purity A->B C Check Catalyst Activity A->C D Confirm Inert Atmosphere A->D E Analyze Crude Reaction Mixture (NMR, LC-MS) A->E F Identify Starting Materials E->F Unreacted SMs? G Identify Side Products (e.g., Hydrodehalogenation) E->G Byproducts present? H Proceed to Specific Troubleshooting F->H G->H

Caption: Initial diagnostic workflow for low conversion.

Detailed Steps:

  • Verify Reagent Purity: Ensure that your aryl halide, piperidine amide, and solvent are pure and anhydrous. Water can lead to the formation of palladium hydroxo species that are catalytically inactive and can promote side reactions like hydrodehalogenation.[3]

  • Confirm Catalyst Activity: Palladium(0) catalysts are sensitive to air and can oxidize to inactive Pd(II).[4] If you are not using a pre-catalyst, ensure your Pd(II) source is effectively reduced in situ. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition and aggregation.[4]

  • Ensure an Inert Atmosphere: The active Pd(0) species can be readily oxidized. It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

  • Analyze the Crude Reaction: Before extensive optimization, analyze a sample of your crude reaction mixture by techniques like ¹H NMR or LC-MS. This can tell you if the starting materials are unreacted or if significant side products are being formed.

Q2: I'm observing significant hydrodehalogenation of my aryl halide. What's causing this and how can I prevent it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material and reduces the yield of the desired product.[1]

Causality: This side reaction can be promoted by the presence of water or protic impurities. It can also be a result of β-hydride elimination from a palladium-amide intermediate, especially with certain amine substrates.[1]

Troubleshooting Workflow for Hydrodehalogenation:

G A High Hydrodehalogenation B Ensure Anhydrous Conditions A->B C Screen Ligands A->C D Optimize Base A->D E Lower Reaction Temperature A->E G Use Bulky, Electron-Rich Ligands (e.g., RuPhos, Xantphos) C->G F Use a Weaker Base (e.g., Cs₂CO₃, K₃PO₄) D->F

Caption: Workflow to minimize hydrodehalogenation.

Solutions:

  • Rigorous Anhydrous Conditions: Use freshly distilled and degassed solvents. Dry your reagents thoroughly. The use of molecular sieves can also be beneficial.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination over competing side reactions.[3][5] Consider screening ligands such as RuPhos or Xantphos.

  • Base Optimization: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation. Screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[3]

  • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.

Q3: My piperidine amide seems unreactive. How can I improve its coupling efficiency?

The steric bulk of the piperidine ring can hinder its approach to the palladium center, slowing down the reaction. The choice of ligand and base is critical to overcoming this steric challenge.[6][7]

ParameterRecommendation for Piperidine AmidesRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) or chelating ligands (e.g., Xantphos)Bulky ligands promote reductive elimination and can create a more open coordination sphere around the palladium, facilitating the approach of the sterically hindered amine.[2][8]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)A strong base is required to deprotonate the piperidine amide, forming the active nucleophile.[4][9]
Solvent Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane)These solvents are generally effective for Buchwald-Hartwig reactions. For polar substrates, solvents like t-BuOH may be beneficial.[5]

Experimental Protocol for Ligand and Base Screening:

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand, and the base.

  • Reagent Addition: Add the aryl halide, piperidine amide, and anhydrous, degassed solvent to each vial.

  • Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze the conversion in each vial using LC-MS or GC-MS.

Q4: I have other nucleophilic sites in my molecule. How can I achieve selective N-arylation of the piperidine amide?

When other nucleophilic groups are present, such as a primary amine, achieving selectivity can be challenging.

Strategies for Selective Arylation:

  • Protecting Groups: The most reliable method is to protect the more reactive nucleophilic site. For example, a primary amine can be protected with a Boc group, which can be removed after the arylation of the piperidine amide.[3]

  • Kinetic Control: In some cases, the steric hindrance of the piperidine amide can be exploited to achieve selectivity. A less hindered primary amine may react faster. Optimizing reaction time and temperature can sometimes favor the desired product.

  • Ligand and Catalyst Choice: Certain ligand systems can exhibit selectivity for one type of amine over another. This often requires empirical screening.

Logical Workflow for Achieving Selectivity:

G A Poor Selectivity B Protect Competing Nucleophile A->B C Optimize Reaction Conditions (Time, Temp) A->C D Screen Ligand/Catalyst Systems A->D E Deprotection B->E F Desired Mono-arylated Product C->F D->F E->F

Caption: Strategies for achieving selective N-arylation.

Concluding Remarks

Troubleshooting low conversion rates in the Pd-catalyzed amination of piperidine amides requires a methodical approach that considers the interplay between the catalyst, ligand, base, solvent, and substrate. By understanding the underlying principles of the Buchwald-Hartwig reaction and the specific challenges posed by piperidine amides, you can effectively diagnose and solve common issues. Remember that empirical screening of reaction parameters is often necessary to find the optimal conditions for your specific substrate combination.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • D'Amico, D. C., & St. Martin, E. I. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3144–3151. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Zheng, W., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9637–9651. Available at: [Link]

  • Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. (2019). Bulletin of the Korean Chemical Society, 40(1), 101-104. Available at: [Link]

  • D'Amico, D. C., & St. Martin, E. I. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3144–3151. Available at: [Link]

  • St. Martin, E. I. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]

  • Monfette, S., et al. (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 23(15), 5899–5903. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vantourout, J. C., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 18(21), 5628–5631. Available at: [Link]

  • Wu, J., et al. (2019). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 141(35), 13895–13904. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9(4), 379–385. Available at: [Link]

  • Wang, Y., et al. (2017). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 22(9), 1533. Available at: [Link]

  • Leitch, J. A., et al. (2019). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal, 25(30), 7301–7307. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • Borate, K., et al. (2021). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ChemRxiv. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Singh, A., & Singh, O. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 159-178. Available at: [Link]

  • Gooßen, L. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

Sources

Technical Support Center: Stability of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PHOTOLAB-001 Subject: Photochemical Instability & Degradation of Aryl Iodide Amides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Core Stability Issue

You are likely accessing this guide because you have observed discoloration (yellowing/browning) or yield inconsistencies with 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

While the amide backbone of this molecule is chemically robust, the Carbon-Iodine (C–I) bond on the aromatic ring is a "weak link" with a bond dissociation energy (BDE) of approximately 65 kcal/mol . This falls well within the energy range of standard laboratory UV/visible light (300–400 nm).

Under light exposure, this compound undergoes homolytic cleavage , generating reactive aryl radicals and elemental iodine. This is not a slow oxidative process; it is a rapid photochemical reaction that can degrade purity by 5-15% within hours of benchtop exposure.

The Science: Degradation Mechanism

To troubleshoot effectively, you must understand the pathway. The degradation is not random; it follows a specific radical mechanism known as protodeiodination .

Photochemical Pathway Diagram[1]

Photolysis Start Intact Molecule (Colorless) Excited Excited State [Ar-I]* Start->Excited Absorption Light UV/Vis Light (hν) Radicals Radical Pair [Ar• + I•] Excited->Radicals Homolytic Cleavage Iodine Elemental Iodine (I₂) (Yellow/Brown Impurity) Radicals->Iodine Dimerization DesIodo De-iodinated Byproduct (Ar-H) Radicals->DesIodo H-Abstraction (from solvent) Coupling Biaryl Coupling (Ar-Ar) Radicals->Coupling Radical Recombination

Figure 1: The homolytic cleavage pathway.[1] The primary symptom (color) comes from Iodine dimerization, while the primary chemical loss comes from Hydrogen abstraction (forming the des-iodo impurity).

Troubleshooting Guide

Use this decision matrix to diagnose the state of your material.

SymptomProbable CauseVerification MethodRemediation Status
Material turns pale yellow Early-stage photolysis; liberation of trace

.
TLC: Check for a non-polar smear or

vapor.
Recoverable. Perform a Thiosulfate wash (See Protocol A).
Material turns dark brown/purple Advanced degradation; significant

accumulation.
NMR: Look for loss of the para-substitution pattern (AA'BB' system).Critical. Purification required. Yield loss likely >10%.
"Ghost" peak in HPLC Formation of the des-iodo analog (2-phenyl-1-(piperidin-1-yl)ethanone).LC-MS: Look for Mass [M-126+1] (Loss of I, gain of H).Irreversible. Cannot "re-iodinate." Must purify to remove impurity.
Lower yields in Cross-Coupling Poisoning of Pd-catalyst by free

or incorrect stoichiometry due to impurity.
Visual: Reaction mixture darkens immediately upon addition.Preventative. Pre-wash starting material before adding catalyst.

Validated Protocols

Protocol A: Remediation of Yellowed Material (Thiosulfate Wash)

Use this if your compound has been exposed to light and shows discoloration.

  • Dissolve: Dissolve the crude material in a minimal amount of organic solvent (DCM or Ethyl Acetate are preferred).

  • Prepare Wash: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    )  solution.[2]
    
    • Why: Thiosulfate reduces elemental iodine (

      
      , colored) back to iodide (
      
      
      
      , colorless and water-soluble).
  • Extract: Wash the organic layer vigorously with the thiosulfate solution.

    • Endpoint: The organic layer should immediately shift from yellow/brown to clear/colorless.

  • Rinse: Follow with a brine wash to remove residual salts.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in the dark (wrap flask in foil).
    
Protocol B: Long-Term Storage

Standard Operating Procedure (SOP) for Aryl Iodides.

  • Container: Amber glass vials are mandatory. If unavailable, wrap clear vials entirely in aluminum foil.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

    • Mechanism:[3][4] Oxygen can intercept the radical pairs generated by trace light, accelerating degradation into peroxy species.

  • Temperature: Store at -20°C .

    • Note: While light is the primary trigger, lower temperatures reduce the diffusion rate of radicals, preventing chain reactions.

Frequently Asked Questions (FAQs)

Q: Can I use the yellowed material directly in a Suzuki or Sonogashira coupling? A: No. Elemental iodine (


) is a potent oxidant and can oxidize your Palladium catalyst (e.g., 

) outside the catalytic cycle, effectively "poisoning" the reaction. Furthermore, the stoichiometry of your starting material will be inaccurate. Always perform Protocol A before catalysis.

Q: Is the amide part of the molecule sensitive to light? A: Generally, no. The piperidine amide bond is thermodynamically stable. The instability is almost exclusively localized to the C–I bond. However, if the "des-iodo" product forms, the resulting radical can attack the alpha-methylene group (


 between the ring and carbonyl), leading to complex oxidation byproducts.

Q: How fast does it degrade on the benchtop? A: In a well-lit lab (fluorescent lighting), detectable degradation (by HPLC) can occur within 2–4 hours . In direct sunlight, significant decomposition can occur within 30 minutes .

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the de-iodinated product (2-phenyl-1-(piperidin-1-yl)ethanone). Because Iodine is heavy and lipophilic, losing it usually makes the molecule slightly more polar and significantly lower in molecular weight.

References & Authority

  • Homolytic Cleavage Mechanics:

    • Solomons, T.W.G., & Fryhle, C.B. "Organic Chemistry."[5][6][7] (The bond dissociation energy of

      
       is ~65 kcal/mol, compared to ~81 kcal/mol for 
      
      
      
      , making iodides uniquely photosensitive).
    • Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes." ACS Chemical Biology. (Discusses the lability of aryl iodides in synthesis).

  • Photodeiodination Studies:

    • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.

    • NIST Chemistry WebBook.4-Iodoacetophenone Spectra & Properties. (Structural analog data confirming UV absorption profiles).

  • Purification Standards:

    • Armarego, W. L. F.Purification of Laboratory Chemicals. (Standard reference for using Thiosulfate to remove iodine impurities).

Sources

alternative coupling reagents for synthesizing sterically hindered piperidine amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the synthesis of sterically hindered piperidines amides. The formation of an amide bond between a sterically demanding secondary amine, such as a substituted piperidine, and a carboxylic acid is a common bottleneck in medicinal chemistry. Standard coupling conditions often result in low yields, slow reaction rates, or complete failure. This resource provides in-depth troubleshooting advice, compares alternative coupling reagents, and offers detailed protocols to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of sterically hindered piperidine amides in a question-and-answer format.

Question 1: My reaction shows low or no conversion using standard coupling reagents like EDC/HOBt or DIC/HOBt. What is the underlying issue and what should I try next?

Answer: This is the most common failure mode. The issue lies in the reactivity of the activated intermediate. Carbodiimide reagents like EDC and DIC form an O-acylisourea intermediate. In the presence of additives like HOBt, this is converted to an activated HOBt-ester. While effective for many primary amines and less hindered secondary amines, these activated esters are often not electrophilic enough to be attacked by the poorly nucleophilic, sterically shielded nitrogen of a substituted piperidine. The reaction stalls at the activated ester stage.[1]

Recommended Solution: You need to employ a more potent class of coupling reagents, typically onium salts (aminium/uronium or phosphonium salts). These reagents generate highly reactive activated esters that can overcome the steric barrier.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are excellent first choices.[2][3] HATU, which forms a highly reactive OAt-active ester, is often considered the gold standard for difficult couplings due to a favorable reaction mechanism.[2][4][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective and offer specific advantages, which will be discussed below.[3][6]

  • Phosphonic Anhydrides: T3P® (Propylphosphonic Anhydride) is another powerful alternative that works through a different mechanism, forming a mixed anhydride, and is known to be effective for hindered substrates.[7][8][9]

Question 2: I'm observing significant epimerization of my chiral carboxylic acid. How can I suppress this side reaction?

Answer: Epimerization, or racemization at the alpha-carbon of the carboxylic acid, is a critical concern, particularly in peptide synthesis or when working with valuable chiral molecules. This often occurs through the formation of a symmetric oxazolone intermediate, a pathway that is more likely under harsh conditions or with less optimized coupling reagents.[10]

Recommended Solution: Select a coupling reagent and additive system known to minimize racemization.

  • Use HOAt-based Reagents: HATU is highly recommended. The 7-azabenzotriazole (HOAt) leaving group is not only highly activating but its pyridine nitrogen is believed to suppress racemization through anchimeric assistance.[2][11]

  • Use Oxyma-based Reagents: COMU is an excellent, modern alternative. It is based on OxymaPure, an additive that is highly effective at suppressing racemization while avoiding the use of potentially explosive benzotriazole derivatives.[3][11][12]

  • Consider T3P®: T3P is frequently cited as a reagent of choice for epimerization-prone substrates, providing high yields with minimal racemization.[9][13][14]

Question 3: My LC-MS analysis shows a significant byproduct with a mass corresponding to my piperidine plus a fragment from the coupling reagent. What is happening?

Answer: You are likely observing a side reaction known as guanidinylation . This occurs specifically with aminium/uronium-type reagents (like HATU, HBTU, HCTU). If the activation of the carboxylic acid is slow, or if the coupling reagent is used in excess, the reagent itself can be attacked by the amine nucleophile (your piperidine). This forms a stable guanidinium species on the piperidine nitrogen, capping it and preventing the desired amide bond formation.[15][16]

Recommended Solution:

  • Switch to a Phosphonium Salt: The best way to avoid this side reaction is to use a phosphonium-based reagent like PyBOP or PyAOP . These reagents do not have the guanidinium-forming structural motif and therefore cannot participate in this side reaction. This makes them ideal for reactions where activation may be slow or where an excess of coupling reagent is needed to drive the reaction to completion.[3]

  • Modify Reaction Conditions: If you must use an aminium salt, ensure you use the correct stoichiometry (typically 1.0-1.2 equivalents) and consider adding the coupling reagent slowly to the mixture of the acid, base, and amine to ensure it reacts with the carboxylate first.

Question 4: The reaction works, but purifying my product is difficult due to byproducts from the coupling reagent.

Answer: Workup and purification can be complicated by reagent-derived byproducts. Dicyclohexylurea (DCU) from DCC is notoriously insoluble, while tetramethylurea (TMU) from HATU/HBTU can sometimes be difficult to separate from the desired product.[6][17][18]

Recommended Solution: Choose a reagent with more benign or easily removable byproducts.

  • T3P®: This is an outstanding choice for simplified workups. The propanephosphonic acid byproducts are highly water-soluble and are easily removed with a simple aqueous wash.[8][9]

  • COMU: The byproducts of COMU are also known to be water-soluble, making it a good option for "green" chemistry and easier purification.[12]

  • EDC: If a carbodiimide must be used, water-soluble EDC is preferable to DCC for solution-phase synthesis, as its urea byproduct can be removed with an acidic aqueous wash.[18]

Data Presentation: Comparison of Key Coupling Reagents
FeatureHATU COMU PyBOP T3P®
Reagent Class Aminium SaltUronium SaltPhosphonium SaltPhosphonic Anhydride
Reactivity Very HighVery HighHighVery High
Racemization Risk Very Low[2][5]Very Low[11][12]Low[6]Very Low[9][14]
Guanidinylation Risk Yes[16]Yes[12]No[3]No
Key Byproducts Tetramethylurea, HOAtTetramethylurea, OxymaPureHexamethylphosphoramide (HMPA)*, HOBtPropanephosphonic Acids
Byproduct Removal Standard Chromatography/ExtractionEasy (Water Soluble)[12]HMPA is a carcinogen concern**Very Easy (Water Soluble)[9]
Safety Profile Based on potentially explosive HOAt[3][11]Good; based on non-explosive OxymaPure[3][11]Byproduct HMPA is carcinogenicGood; low toxicity/allergenicity[8][9]
Best For... The most challenging couplings where maximum reactivity is needed.High reactivity with an improved safety profile and easy workup.Avoiding guanidinylation side reactions; cyclizations.Hindered couplings where easy workup and low epimerization are critical.

* Note on PyBOP vs. BOP: The original phosphonium reagent, BOP, produces the highly carcinogenic byproduct HMPA. PyBOP, which uses pyrrolidine instead of dimethylamine, was developed to avoid this issue and its byproducts are considered less hazardous.[6]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic advantage of HATU over HBTU for hindered couplings? A: Both reagents are structurally similar, but HATU is derived from HOAt (1-Hydroxy-7-azabenzotriazole) while HBTU is derived from HOBt (1-Hydroxybenzotriazole). The key difference is the nitrogen atom at the 7-position of the ring in HOAt. This nitrogen participates in the reaction through a "neighboring group effect" or "anchimeric assistance". It is thought to stabilize the transition state of the amine attack on the active ester, thereby accelerating the rate of coupling.[2][4] This makes HATU intrinsically more reactive and often more successful for very difficult couplings compared to HBTU.[5]

Q: What is the correct base to use and why is it important? A: A non-nucleophilic, sterically hindered tertiary amine base is crucial. The most common choice is N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the reaction with the coupling reagent.[19] Using a less hindered base like triethylamine (TEA) is risky, as it can act as a nucleophile itself, competing with your piperidine and leading to side products. The steric bulk of DIPEA prevents it from reacting with the activated ester.

Q: Can I use microwave irradiation to accelerate these reactions? A: Yes, microwave synthesis can be highly effective for difficult couplings. The rapid, efficient heating can often drive sluggish reactions to completion in minutes rather than hours. Reagents like COMU have been shown to be particularly well-suited for microwave-assisted synthesis.[3][20]

Q: Are there alternatives to coupling reagents, such as forming an acid chloride? A: Activating the carboxylic acid as an acid chloride (e.g., using oxalyl chloride or thionyl chloride) is a classic and powerful method.[1] The resulting acyl chloride is highly electrophilic and will react with hindered piperidines. However, this approach has drawbacks. The conditions required to form the acid chloride can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. Additionally, the reaction generates HCl as a byproduct, which must be scavenged by adding at least two equivalents of the piperidine or another base.[18] For complex molecules, the milder conditions offered by modern coupling reagents are generally preferred.

Visualization & Schematics

Decision Tree for Reagent Selection

The following diagram provides a logical workflow for choosing a coupling reagent when faced with a sterically hindered piperidine amide synthesis.

Caption: A decision-making flowchart for selecting an alternative coupling reagent.

Generalized Mechanism for Onium Salt Reagents

This diagram illustrates the general activation and coupling pathway for aminium/uronium salt reagents like HATU.

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Coupling_Reagent Onium Salt (e.g., HATU) Active_Ester Highly Reactive OAt-Active Ester Coupling_Reagent->Active_Ester Piperidine Hindered Piperidine Amide_Product Target Amide Product Piperidine->Amide_Product Carboxylate->Active_Ester Activation Active_Ester->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Tetramethylurea, HOAt) Active_Ester->Byproducts

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-iodophenylacetyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 1-(4-iodophenylacetyl)piperidine, a compound of interest in medicinal chemistry. By comparing its expected fragmentation with that of analogous structures, we provide a predictive framework to aid in its identification and characterization.

Introduction to the Fragmentation of Acylpiperidines and Iodoaromatics

The fragmentation of 1-(4-iodophenylacetyl)piperidine in a mass spectrometer is governed by the interplay of its constituent functional groups: the piperidine ring, the amide linkage, and the iodinated phenyl group. Understanding the characteristic cleavage patterns of these moieties under ionization is key to interpreting the resulting mass spectrum.

  • Piperidine Derivatives: Typically, piperidine-containing compounds undergo facile α-cleavage adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion, which is often a prominent peak in the mass spectrum. The piperidine ring itself can also undergo ring-opening and subsequent fragmentation.

  • Amides: The amide bond is relatively stable; however, cleavage can occur at the C-N bond or the C-C bond alpha to the carbonyl group.

  • Iodoaromatic Compounds: A characteristic fragmentation pathway for compounds containing an iodine atom attached to an aromatic ring is the homolytic or heterolytic cleavage of the C-I bond. This results in the loss of an iodine radical or ion, producing a significant signal corresponding to a mass loss of 127 amu.

Predicted Fragmentation Pattern of 1-(4-iodophenylacetyl)piperidine

Based on the foundational principles of mass spectrometry and analysis of related compounds, we can predict the major fragmentation pathways for 1-(4-iodophenylacetyl)piperidine under electron ionization (EI) or collision-induced dissociation (CID). The molecular weight of 1-(4-iodophenylacetyl)piperidine is 329.19 g/mol .

The fragmentation is expected to be initiated by ionization, likely at the lone pair of electrons on the nitrogen atom of the piperidine ring or the oxygen of the carbonyl group.

Key Predicted Fragmentation Pathways:
  • Loss of Iodine: The most characteristic fragmentation is the cleavage of the carbon-iodine bond, leading to the loss of an iodine atom (127 u). This will result in a prominent fragment ion at m/z 202.

  • Formation of the 4-Iodobenzyl Cation: Cleavage of the bond between the carbonyl carbon and the methylene group can generate the stable 4-iodobenzyl cation at m/z 217.

  • Formation of the Piperidinyl-carbonyl Cation: Cleavage of the same C-C bond can also result in the formation of the piperidinyl-carbonyl cation at m/z 112.

  • Alpha-Cleavage of the Piperidine Ring: Loss of a propyl radical (C3H7•) from the piperidine ring of the molecular ion via α-cleavage can lead to an iminium ion at m/z 286.

  • Formation of the Piperidine Imminium Ion: Cleavage of the bond between the nitrogen and the carbonyl carbon can produce the piperidine iminium ion at m/z 84.

The following diagram illustrates the predicted fragmentation pathways:

fragmentation M [M]+• m/z 329 F202 [M - I]+• m/z 202 M->F202 - I• F217 [C7H6I]+• m/z 217 M->F217 - C6H10NO• F112 [C6H10NO]+ m/z 112 M->F112 - C7H6I• F84 [C5H10N]+ m/z 84 F112->F84 - CO

Caption: Predicted major fragmentation pathways of 1-(4-iodophenylacetyl)piperidine.

Comparative Analysis with Analogous Structures

To substantiate our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectra of structurally similar compounds.

1-(Phenylacetyl)piperidine

This compound is the non-iodinated analog of our target molecule. Its mass spectrum provides a baseline for the fragmentation of the acyl-piperidine core. The molecular weight of 1-(phenylacetyl)piperidine is 203.28 g/mol .[1]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed StructureNeutral Loss
20391Benzyl cation ([C7H7]+)C6H10NO•
203112Piperidinyl-carbonyl cation ([C6H10NO]+)C7H7•
11284Piperidine iminium ion ([C5H10N]+)CO

The fragmentation of 1-(phenylacetyl)piperidine is dominated by the formation of the benzyl cation (m/z 91) and the piperidinyl-carbonyl cation (m/z 112). This supports our prediction for the formation of the 4-iodobenzyl cation (m/z 217) and the piperidinyl-carbonyl cation (m/z 112) in our target molecule.

1-Benzylpiperidine

This compound simplifies the structure further, removing the carbonyl group. Its fragmentation helps to understand the cleavage at the N-benzyl bond. The molecular weight of 1-benzylpiperidine is 175.27 g/mol .[2]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed StructureNeutral Loss
17591Benzyl cation ([C7H7]+)C5H10N•
175174[M-H]+H•
17584Piperidine iminium ion ([C5H10N]+)C7H7•

The base peak in the spectrum of 1-benzylpiperidine is the benzyl cation at m/z 91, indicating the lability of the C-N bond connecting the piperidine ring to the benzyl group. This further reinforces the likelihood of forming the 4-iodobenzyl cation in our target compound.

Iodo-Aromatic Compounds

The fragmentation of simple iodo-aromatic compounds, such as iodobenzene, is characterized by the facile loss of the iodine atom.[3] This results in a prominent peak corresponding to the phenyl cation. This known behavior strongly supports the prediction of a significant [M-127]+ peak in the mass spectrum of 1-(4-iodophenylacetyl)piperidine. The C-I bond is the weakest bond in the aromatic part of the molecule, making its cleavage a highly probable event upon ionization.[4][5]

Experimental Protocol for Mass Spectrometry Analysis

To obtain a reliable mass spectrum of 1-(4-iodophenylacetyl)piperidine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To acquire the electron ionization (EI) mass spectrum of 1-(4-iodophenylacetyl)piperidine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 1-(4-iodophenylacetyl)piperidine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a working solution of 10 µg/mL by diluting the stock solution.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to 1-(4-iodophenylacetyl)piperidine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectra of the analogous compounds.

The following diagram outlines the experimental workflow:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL stock solution Prep2 Prepare 10 µg/mL working solution Prep1->Prep2 Analysis1 Inject 1 µL into GC-MS Prep2->Analysis1 Analysis2 Acquire Data Analysis1->Analysis2 Data1 Identify Peak in TIC Analysis2->Data1 Data2 Extract Mass Spectrum Data1->Data2 Data3 Compare with Predictions Data2->Data3

Caption: Experimental workflow for GC-MS analysis.

Conclusion

By systematically analyzing the fragmentation patterns of related structures, we have constructed a robust predictive model for the mass spectrum of 1-(4-iodophenylacetyl)piperidine. The key anticipated fragments include the molecular ion at m/z 329, the ion resulting from the loss of iodine at m/z 202, the 4-iodobenzyl cation at m/z 217, and the piperidinyl-carbonyl cation at m/z 112. This guide, combining theoretical predictions with comparative data from known compounds, serves as a valuable resource for researchers in the positive identification and structural confirmation of this and similar molecules. The provided experimental protocol offers a clear and reproducible method for obtaining high-quality mass spectral data, ensuring the integrity of analytical results in a drug discovery and development setting.

References

  • NIST Chemistry WebBook. Piperidine, 1-acetyl-. [Link]

  • PubChem. 1-(Phenylacetyl)piperidine. [Link]

  • The Journal of Physical Chemistry A. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

  • NIST Chemistry WebBook. Piperidine, 1-(phenylmethyl)-. [Link]

  • PubChem. 1-Phenylpiperidine. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • NIST Chemistry WebBook. Piperidine. [Link]

  • ResearchGate. Benchmark measurement of iodobenzene ion fragmentation rates. [Link]

  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Iodophenylacetyl Piperidine vs. 4-Bromophenylacetyl Piperidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the choice of reactants can profoundly influence the efficiency, yield, and economic viability of a synthetic route. Among the most pivotal reactions are palladium-catalyzed cross-couplings, which form the bedrock of complex molecule construction. This guide offers an in-depth technical comparison of two common building blocks: 4-iodophenylacetyl piperidine and 4-bromophenylacetyl piperidine. We will explore the fundamental principles governing their reactivity, present comparative data, and provide actionable protocols to guide your synthetic strategy.

The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more easily broken than the C-Br bond, a critical factor in the often rate-determining step of the catalytic cycle: oxidative addition.[3][4][5]

Bond Dissociation Energies (BDE):

  • C-I: ~240 kJ/mol[3]

  • C-Br: ~270 kJ/mol[3]

This lower BDE for the C-I bond means that 4-iodophenylacetyl piperidine will typically undergo oxidative addition to a Pd(0) catalyst at a faster rate and under milder conditions than its bromo- a`nalogue. [9, 12]

The oxidative addition process is a key step in many transition metal-mediated conversions of organic substrates. [3] In this step, the palladium catalyst inserts itself into the carbon-halogen bond of the aryl halide. [12] This process can proceed through different mechanisms, including a three-centered concerted mechanism or a nucleophilic displacement mechanism. [4, 5] The choice of ligand and the electronic properties of the aryl halide can influence the preferred pathway. [4]

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Coupling

To illustrate the role of the aryl halide, let's consider the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R-L2 Ar-Pd(II)-R-L2 Transmetalation->Ar-Pd(II)-R-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 releases Ar-R Product_output Coupled Product (Ar-R) Reductive_Elimination->Product_output Ar-R Ar-R (Product) Ar-X_input Aryl Halide (Ar-X) 4-Iodo/Bromo-phenylacetyl piperidine Ar-X_input->Oxidative_Addition R-B(OR)2_input Boronic Acid/Ester (R-B(OR)2) R-B(OR)2_input->Transmetalation caption Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

In the initial "Oxidative Addition" step, the lower bond dissociation energy of the C-I bond in 4-iodophenylacetyl piperidine facilitates a more rapid reaction compared to the C-Br bond in 4-bromophenylacetyl piperidine.

Quantitative Reactivity Comparison: A Survey of Cross-Coupling Reactions

The following table summarizes representative data from the literature, illustrating the general reactivity differences between aryl iodides and aryl bromides in common cross-coupling reactions. While specific yields and reaction times will vary depending on the exact substrates and conditions, the trend of higher reactivity for aryl iodides is consistent.

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura Aryl IodidePhenylboronic acidPd(dppf)Cl2Toluene, K2CO3, 80°C, 2h95[20]
Suzuki-Miyaura Aryl BromidePhenylboronic acidPd(dppf)Cl2Toluene, K2CO3, 80°C, 12h85[20]
Buchwald-Hartwig Aryl IodideMorpholinePd(OAc)2 / RuPhosDioxane, NaOtBu, 100°C, 1h99[7, 10]
Buchwald-Hartwig Aryl BromideMorpholinePd(OAc)2 / RuPhosDioxane, NaOtBu, 100°C, 4h92[7, 10]
Heck Reaction Aryl IodideMethyl AcrylatePd(OAc)2 / PPh3DMF, Et3N, 100°C, 1h90[11]
Heck Reaction Aryl BromideMethyl AcrylatePd(OAc)2 / PPh3DMF, Et3N, 100°C, 6h82[11]

Note: The data above is illustrative of general trends. It is important to note that in some specific cases, particularly in Buchwald-Hartwig aminations, aryl iodides can sometimes be less effective substrates due to the formation of off-cycle palladium iodide dimers which can inhibit the catalyst. [7, 13, 24] However, the development of specialized ligands has largely overcome this limitation. [7, 10]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-halophenylacetyl piperidine with phenylboronic acid.

Materials:

  • 4-Iodophenylacetyl piperidine or 4-Bromophenylacetyl piperidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halophenylacetyl piperidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For the iodo-substrate, the reaction is typically complete within 2-4 hours. For the bromo-substrate, the reaction may require 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylacetyl)phenylpiperidine.

Justification of Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Base: The base (K2CO3) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. [12]

  • Solvent System: The biphasic toluene/water system is commonly used in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base. [14]

Synthesis of Starting Materials

The starting materials, 4-iodophenylacetyl piperidine and 4-bromophenylacetyl piperidine, can be synthesized from their respective 4-halophenylacetic acids and piperidine via a standard amidation reaction. Alternatively, they can be prepared through various synthetic routes. [30, 32, 35, 38, 39] The corresponding 4-halophenylpiperidines can also be used as precursors. [8, 16, 36, 37]

Conclusion and Strategic Recommendations

The choice between 4-iodophenylacetyl piperidine and 4-bromophenylacetyl piperidine in a cross-coupling reaction is a trade-off between reactivity and cost/availability.

  • Choose 4-Iodophenylacetyl Piperidine for:

    • Higher Reactivity: When milder reaction conditions (lower temperatures, shorter reaction times) are desired.

    • Difficult Couplings: For challenging coupling partners where the higher reactivity of the C-I bond is necessary to achieve a reasonable yield.

    • Substrates with Sensitive Functional Groups: Milder conditions can help to preserve the integrity of other functional groups in the molecule.

  • Choose 4-Bromophenylacetyl Piperidine for:

    • Cost-Effectiveness: Aryl bromides are generally less expensive than the corresponding aryl iodides.

    • Large-Scale Synthesis: The lower cost can be a significant advantage in process chemistry and large-scale manufacturing.

    • When High Reactivity is Not Required: For many standard cross-coupling reactions, the reactivity of the C-Br bond is sufficient to provide good to excellent yields, albeit with longer reaction times or higher temperatures.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the molecules involved, and economic considerations. By understanding the fundamental principles of reactivity and leveraging the extensive literature on cross-coupling reactions, researchers can make informed decisions to optimize their synthetic strategies.

References

  • Anelli, P. L., et al. (1991). A new, general method for the synthesis of aryl iodides from aryl bromides. The Journal of Organic Chemistry, 56(22), 6759-6761. [Link]

  • Barder, T. E., et al. (2007). Oxidative Additions of Aryl Halides to Palladium(0). Journal of the American Chemical Society, 129(41), 12884-12892. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • de Vries, A. H. M., et al. (1997). The Heck reaction.
  • Farina, V. (2004). High-Turnover Palladium Catalysts for Cross-Coupling.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Wolfe, J. P., et al. (1999). A general, efficient, and versatile catalyst system for the palladium-catalyzed amination of aryl bromides and chlorides. The Journal of Organic Chemistry, 64(22), 7986-7998. [Link]

Sources

A Comparative Guide to HPLC Retention Time Standards for 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) retention time standards for the analysis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document offers an objective evaluation of available standard types, supported by detailed experimental protocols and validation frameworks. Our focus is on providing the causal reasoning behind methodological choices to ensure robust and reproducible analytical outcomes.

Introduction: The Critical Role of Retention Time in Analyte Identification

In liquid chromatography, the retention time (t_R) is the primary qualitative characteristic used to identify a compound. For a specific analyte like 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, a novel synthetic intermediate of interest in pharmaceutical research, establishing a consistent and reliable retention time is paramount for its accurate identification and quantification. The reproducibility of this retention time is directly dependent on the quality of the reference standard used for calibration and peak identification.

The choice of a reference standard is not trivial; it underpins the validity of all subsequent analytical data. A suitable standard must be of high purity and well-characterized to prevent misidentification of the analyte peak or inaccurate quantification due to the presence of impurities. This guide will compare different tiers of analytical standards, providing a framework for selecting the most appropriate option based on the specific requirements of the analytical task, from early-stage research to rigorous quality control environments.

Physicochemical Properties of the Analyte

Understanding the fundamental properties of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is the first step in developing a robust analytical method. These properties influence its solubility, chromatographic behavior, and detectability.

PropertyValueSource
IUPAC Name 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone-
Molecular Formula C₁₃H₁₆INOPubChem[1][2][3]
Molecular Weight 341.18 g/mol PubChem[1][2][3]
XLogP3-AA 3.1Computed
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 2Computed

Note: Some properties are computed based on the chemical structure, following methodologies used by chemical databases like PubChem.

Standard HPLC Protocol for Analysis

A well-defined HPLC method is crucial for achieving consistent retention times. The following reverse-phase HPLC (RP-HPLC) protocol is designed for the robust analysis of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone. The selection of a C18 column is based on its wide applicability for non-polar to moderately polar small molecules, while the mobile phase composition is optimized to achieve a suitable retention factor (k') and peak shape.

Experimental Protocol:
  • Mobile Phase Preparation:

    • Solvent A: Prepare a 10 mM potassium dihydrogen phosphate (KH₂PO₄) buffer. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter[4].

    • Solvent B: HPLC-grade acetonitrile.

    • Eluent: Prepare the mobile phase by mixing Solvent A and Solvent B in a 20:80 v/v ratio[4]. Degas the mixture by sonication for 15 minutes. The high proportion of organic solvent (acetonitrile) is chosen to ensure timely elution of the relatively hydrophobic analyte.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone reference standard.

    • Dissolve in the mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions with the mobile phase to prepare working standards at desired concentrations (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing the analyte in the mobile phase to a target concentration within the linear range of the assay[5].

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter[4].

  • Chromatographic Conditions:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: Prontosil C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent[4].

    • Flow Rate: 1.0 mL/min[6].

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 231 nm. This wavelength is selected based on the strong UV absorbance of the iodophenyl chromophore[4][5].

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (KH₂PO₄ Buffer : Acetonitrile) StandardSol 2. Prepare Standard Solution (100 µg/mL Stock) SampleSol 3. Prepare Sample Solution (Filter with 0.45 µm filter) HPLC_Setup 4. Equilibrate HPLC System (C18 Column, 1.0 mL/min) SampleSol->HPLC_Setup Injection 5. Inject Sample/Standard (20 µL) HPLC_Setup->Injection Detection 6. UV Detection at 231 nm Injection->Detection Acquisition 7. Acquire Chromatogram Detection->Acquisition Analysis 8. Identify Peak by t_R & Quantify by Area Acquisition->Analysis

A typical workflow for HPLC analysis.

Comparison of Retention Time Standards

The choice of a standard depends on the application's required level of accuracy, regulatory compliance, and budget. Below is a comparison of three common types of standards that a researcher might consider.

FeatureStandard A: Certified Reference Material (CRM)Standard B: Commercial Grade StandardStandard C: In-house Synthesized Material
Purity Typically >99.5%, with a detailed Certificate of Analysis (CoA) listing impurities.Generally >98%, purity confirmed by HPLC or NMR.Variable; depends on synthesis and purification success. Requires extensive characterization.
Certification Produced under an ISO 17034 accredited quality system. Traceable to SI units[7][8].Not typically produced under an ISO-accredited system. Comes with a manufacturer's CoA.None. Characterization data (NMR, MS, HPLC) serves as an internal certificate.
Form Often supplied as a neat (solid) material for maximum stability and user flexibility.Can be solid or a pre-made solution in a specified solvent.Solid or solution, as prepared by the laboratory.
Traceability Full traceability provided, essential for GMP/GLP environments.Limited traceability.Not traceable to external standards.
Cost High.Moderate.Low (material cost), but high in terms of labor and instrument time for characterization.
Best Use Case Method validation, quality control assays, regulatory submissions, and as a primary standard for qualifying other materials.Routine analysis, research and development, method development.Early-stage discovery, preliminary screening where a high degree of accuracy is not yet required.

Protocol for Comparative Validation of Standards

To ensure the interchangeability or to qualify a new standard against an existing one, a comparative validation protocol must be executed. This protocol serves as a self-validating system to build confidence in the analytical results.

Experimental Protocol:
  • Solution Preparation: Prepare stock solutions of all standards (e.g., the primary CRM, the commercial grade standard, and the in-house material) at the same concentration (e.g., 100 µg/mL) in the same diluent (mobile phase).

  • Individual Injections:

    • Inject each standard solution (n=3) onto the equilibrated HPLC system using the method described in Section 3.

    • Record the retention time (t_R) for each. The t_R values should be highly consistent (RSD < 1%).

  • Co-injection (Spiking):

    • Prepare a 50:50 mixture of the primary CRM solution and the solution of the standard being evaluated.

    • Inject the mixture. The resulting chromatogram should show a single, symmetrical peak. The appearance of a shoulder or a split peak indicates that the two standards are not identical and may contain different impurity profiles.

  • Peak Purity Analysis:

    • If using a photodiode array (PDA) detector, perform a peak purity analysis on the chromatograms from each standard. This will help detect the presence of co-eluting impurities.

  • Quantitative Comparison:

    • Prepare a calibration curve for each standard.

    • Compare the slopes of the calibration curves. They should be statistically equivalent, indicating a similar response factor and purity level.

Decision logic for validating a new standard.

Conclusion

The selection of an appropriate HPLC retention time standard for 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone is a foundational step for any analytical work. While a high-purity Certified Reference Material (CRM) offers the highest level of assurance and is necessary for regulatory settings, well-characterized commercial grade standards are often suitable for research and development. In-house materials can serve a purpose in early discovery but must be rigorously characterized before being used for critical decision-making. By following the structured validation protocol outlined in this guide, laboratories can confidently qualify their chosen standard, ensuring the accuracy and integrity of their chromatographic data.

References

  • A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Iodophenyl)-N-methylacetamide. (n.d.). Benchchem.
  • Method development and validation for estimation of Aspirin and Domperidone using RP- HPLC. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(3), 1590-1602.
  • High Purity Compounds. (n.d.). CPAchem.
  • Retention Times of Compounds Used in the HPLC Analysis. (n.d.). ResearchGate.
  • Supplementary Information Table of Contents. (n.d.). The Royal Society of Chemistry.
  • Retention Times for All Standards. (2005). ResearchGate.
  • Pharmacopoeial Standards. (n.d.). Alfa Chemistry.
  • Ion Chromatography CRM. (n.d.). CPAchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613-619.
  • A simple method for HPLC retention time prediction: linear calibration using two reference substances. (2017). Chinese Medicine, 12(1).
  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. (n.d.).
  • A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. (n.d.). Benchchem.
  • Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. (2021). MDPI.
  • Organic CRM. (n.d.). CPAchem.
  • Analitycal Reagents. (n.d.). CPAchem.
  • N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. (n.d.). PubChem.
  • 1-(4-Iodophenyl)ethan-1-one. (n.d.). PubChem.
  • 1-(4-Iodophenyl)piperidin-2-one. (n.d.). PubChem.

Sources

A Senior Application Scientist's Guide to Elemental Analysis of C13H16INO Amide Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, providing a critical checkpoint for verifying the empirical formula of a synthesized compound. This guide offers an in-depth, technical comparison of methods for the elemental analysis of C13H16INO amide compounds, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and ensure a self-validating system of analysis.

The Foundational Role of Elemental Analysis in Compound Verification

Elemental analysis provides the mass percentages of the constituent elements in a compound. This data is crucial for confirming the molecular formula, assessing purity, and ensuring consistency between batches – all non-negotiable aspects of drug development and chemical research.[1][2] For a novel C13H16INO amide, accurate determination of Carbon (C), Hydrogen (H), Iodine (I), Nitrogen (N), and Oxygen (O) is the first step in confirming its successful synthesis and purity.

Theoretical Elemental Composition of C13H16INO

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the benchmark against which all experimental data will be compared. For a compound with the molecular formula C13H16INO, the theoretical mass percentages are as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14347.18
HydrogenH1.0081616.1284.87
IodineI126.9041126.90438.34
NitrogenN14.007114.0074.23
OxygenO15.999115.9994.83
Total 331.181 100.00

Note: These values were calculated using a standard elemental analysis calculator.

Experimental Approaches to Elemental Analysis: A Comparative Overview

The determination of the elemental composition of a C13H16INO amide typically involves a combination of techniques, primarily combustion analysis for C, H, and N, and specific methods for iodine and oxygen.

Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

Combustion analysis is a robust and widely used technique for determining the percentages of carbon, hydrogen, and nitrogen in organic compounds.[2] The fundamental principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of detectors to quantify the amounts of carbon dioxide (CO2), water (H2O), and nitrogen gas (N2) or nitrogen oxides (NOx).

The workflow of a modern CHN elemental analyzer is a meticulously designed sequence of events, each with a specific purpose to ensure accurate and reproducible results.

Sources

differentiating 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone from regioisomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To definitively distinguish 2-(4-iodophenyl)-1-(piperidin-1-yl)ethanone (Target) from its potential regioisomers (ortho- and meta-iodo isomers) using Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Challenge: The primary analytical challenge lies in differentiating the para-substituted aromatic ring from the ortho- and meta-isomers, which may arise as impurities during electrophilic aromatic substitution or from isomeric impurities in starting materials (e.g., 4-iodophenylacetic acid).

Solution: The differentiation relies on three distinct NMR signatures:

  • Symmetry: The para-isomer possesses a plane of symmetry, simplifying the aromatic region (AA'BB' system).

  • Splitting Patterns: Para (2 doublets) vs. Meta/Ortho (4 distinct signals).[1]

  • Carbon-13 Fingerprint: The unique shielding effect of the iodine-bearing carbon (heavy atom effect) combined with signal count.

Structural Analysis & Theoretical Basis

The Target Molecule vs. Regioisomers

The target molecule consists of a piperidine amide linked to a 4-iodobenzene ring via a methylene spacer.

  • Target (Para-isomer): High symmetry. The two protons ortho to the iodine are chemically equivalent, as are the two protons meta to the iodine.

  • Isomer A (Meta-isomer): Asymmetric. All four aromatic protons are chemically distinct.

  • Isomer B (Ortho-isomer): Asymmetric. Significant steric crowding affects the chemical shift of the methylene spacer.

The "Self-Validating" Feature: Amide Rotamers

Expert Insight: Piperidine amides exhibit restricted rotation around the C(O)-N bond (partial double bond character). At room temperature, this often results in the piperidine ring protons appearing as broad multiplets or distinct equatorial/axial sets.

  • Validation: If your piperidine signals (specifically the N-CH₂ protons) appear broadened or split, this confirms the integrity of the amide bond. Do not mistake this for impurity. Recording the spectrum at elevated temperature (e.g., 350 K in DMSO-d₆) will coalesce these signals, sharpening the spectrum.

Comparative NMR Analysis

1H NMR: The Aromatic Region (6.5 – 8.0 ppm)

This is the primary diagnostic region.

FeatureTarget (Para-Isomer) Meta-Isomer Ortho-Isomer
Symmetry Symmetric (AA'BB' system)AsymmetricAsymmetric
Signal Count 2 distinct signals 4 distinct signals 4 distinct signals
Integration 2H each (Total 4H)1H each (Total 4H)1H each (Total 4H)
Pattern Two doublets (approx. J = 8 Hz).Singlet (1H), Doublet (1H), Doublet (1H), Triplet (1H).Doublet (1H), Doublet (1H), Triplet (1H), Triplet (1H).[2]
Shift Notes H-ortho to Iodine are deshielded (~7.6 ppm). H-meta to Iodine are shielded (~7.0 ppm).The singlet (H2) is usually distinct between the I and CH₂ groups.Complex overlap likely; significant shielding/deshielding due to steric proximity of I to CH₂.
13C NMR: The "Heavy Atom" Confirmation

Iodine exerts a unique "heavy atom effect," causing the carbon directly attached to it (C-ipso) to appear significantly upfield (shielded), often between 90–100 ppm, unlike Cl or Br which shift downfield.

  • Para-Isomer: Shows only 4 aromatic carbon signals (2 intense signals for the equivalent CH carbons, 1 weak signal for C-I, 1 weak signal for C-alkyl).

  • Meta/Ortho-Isomers: Show 6 distinct aromatic carbon signals .

Experimental Protocols

Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃.

    • Reasoning: DMSO minimizes aggregation and often separates the benzylic methylene signal from the piperidine N-CH₂ signals, which can overlap in chloroform.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C NMR: >30 mg is preferred to visualize the quaternary C-I carbon (long relaxation time).

Acquisition Parameters (Standard 400/500 MHz)
  • 1H Scan:

    • Pulse angle: 30°.

    • Relaxation delay (d1): ≥ 1.0 s (ensure accurate integration of aromatic protons).

    • Scans (ns): 16–64.

  • 13C Scan (Proton Decoupled):

    • Relaxation delay (d1): ≥ 2.0 s (Critical for detecting the quaternary C-I carbon).

    • Scans (ns): ≥ 512.

Step-by-Step Workflow
  • Dissolve Sample: Ensure complete dissolution in DMSO-d₆. Filter if cloudy.

  • Lock & Shim: Optimize shimming until the DMSO residual peak (pentet at 2.50 ppm) is sharp and symmetric.

  • Acquire 1H: Integrate the aromatic region.

    • Checkpoint: Does the aromatic region integrate to 4H total relative to the benzylic CH₂ (2H)?

  • Analyze Splitting:

    • If 2 doublets (2H each)

      
      Para .[1][3]
      
    • If multiplets/singlets

      
      Meta/Ortho .
      
  • Acquire 13C (Confirmation): Count aromatic peaks.

    • If 4 peaks

      
      Para .[3]
      
    • If 6 peaks

      
      Meta/Ortho .
      

Visualization: Decision Logic & Workflow

Isomer Differentiation Logic Tree

NMR_Logic Start Start: 1H NMR Spectrum (Aromatic Region 6.5-8.0 ppm) CountSignals Count Distinct Signals Start->CountSignals TwoSignals 2 Distinct Signals (Integrate 2H : 2H) CountSignals->TwoSignals Symmetric FourSignals 4 Distinct Signals (Integrate 1H : 1H : 1H : 1H) CountSignals->FourSignals Asymmetric CheckSplitting Check Splitting Pattern TwoSignals->CheckSplitting CheckSinglet Is there a Singlet? FourSignals->CheckSinglet Para Target: Para-Isomer (2 Doublets, AA'BB' System) CheckSplitting->Para Meta Meta-Isomer (Singlet + 2 Doublets + Triplet) CheckSinglet->Meta Yes (H between substituents) Ortho Ortho-Isomer (2 Doublets + 2 Triplets) CheckSinglet->Ortho No

Caption: Decision tree for assigning regioisomers based on 1H NMR aromatic splitting patterns.

Experimental Verification Workflow

Workflow Sample Sample Prep (DMSO-d6) H1_Scan 1H NMR Scan (Check Rotamers) Sample->H1_Scan Aromatic_Check Aromatic Region Analysis H1_Scan->Aromatic_Check C13_Scan 13C NMR Scan (Count Signals) Aromatic_Check->C13_Scan Confirm Symmetry Final Final Assignment C13_Scan->Final

Caption: Recommended experimental workflow for definitive structural confirmation.

Reference Data Tables

Table 1: Predicted 1H NMR Data (DMSO-d₆)

Note: Chemical shifts are approximate and may vary with concentration.

Proton GroupApprox.[1][3][4][5] Shift (

ppm)
MultiplicityIntegrationAssignment Notes
Ar-H (ortho to I) 7.60 – 7.70Doublet (

Hz)
2HDeshielded by Iodine (neighbor).
Ar-H (meta to I) 7.00 – 7.10Doublet (

Hz)
2HShielded relative to ortho protons.
Benzylic CH₂ 3.60 – 3.75Singlet2HKey connectivity linker.
Piperidine N-CH₂ 3.30 – 3.50Broad Multiplet4HBroadened due to restricted rotation.
Piperidine CH₂ 1.40 – 1.60Multiplet6HRing protons.
Table 2: 13C NMR Symmetry Check
Carbon TypeTarget (Para)Isomer (Meta/Ortho)
C=O (Carbonyl) 1 Signal1 Signal
C-I (Ipso) 1 Signal (~92 ppm)1 Signal
Ar-C (Quaternary) 1 Signal1 Signal
Ar-CH 2 Signals (Intense)4 Signals
Total Aromatic Signals 4 6

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Standard text for AA'BB' splitting patterns and iodine heavy atom effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative resource for chemical shift correlations and coupling constants).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.
  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. 2nd Edition. Academic Press. (Detailed theory on amide rotamers and exchange broadening).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste responsibly.

Hazard Assessment and Waste Classification: The "Why" Behind the Procedure

Before any disposal action is taken, a thorough understanding of the material's properties is paramount. The molecular structure of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone dictates its classification and subsequent disposal pathway.

  • Halogenated Organic Compound: The presence of an iodine atom bonded to the phenyl ring places this compound in the category of halogenated organic waste.[1][2] This is the single most important classification for disposal purposes. Halogenated and non-halogenated solvent wastes must be collected separately because their disposal methods differ significantly, often involving different incineration processes and costs.[3][4] Mixing these waste streams can turn a non-hazardous or less expensive waste stream into a more regulated and costly one.[5]

Based on this assessment, all waste containing 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone must be treated as Hazardous Chemical Waste and specifically as Halogenated Organic Waste .

Step-by-Step Disposal Protocol

This protocol follows the hazardous waste management hierarchy, which prioritizes pollution prevention and source reduction.[3] Always order the smallest quantity of material required for your research to minimize eventual waste generation.[10]

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

  • Solid Waste: Collect pure solid compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips) in a designated container for solid halogenated waste.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste streams like acetone, ethanol, or hexane.[4]

Step 2: Container Selection and Management

The integrity of the waste container is essential to prevent leaks and exposure.

  • Compatibility: Use a chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.[10][11]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[2][11][12] This is a regulatory requirement that minimizes the release of vapors and prevents spills.

Step 3: Accurate Labeling

Proper labeling is a critical compliance point and ensures safe handling by all personnel.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[2]

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: "Waste 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone".[12] If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., Toxic, Irritant).[2]

    • The date when waste accumulation began.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is ready for pickup.[10]

  • Location: Designate a specific SAA within the laboratory where the waste is generated.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Keep incompatible waste types physically separated within the SAA.[3]

Step 5: Arranging for Disposal

Hazardous waste must be removed from the laboratory by trained EHS personnel or a licensed disposal contractor.

  • Do not overfill the container; 90% full is a common guideline to prevent spills.

  • Once the container is full or you have reached the accumulation time limit set by your institution (e.g., 12 months), submit a chemical waste pickup request to your EHS department.[10]

  • Ensure the waste tag is fully and accurately completed before pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.

G start Waste Generation Point (e.g., end of experiment) classify Classify Waste: Contains 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone? start->classify waste_stream Designate as 'Hazardous Halogenated Organic Waste' classify->waste_stream  Yes other_waste Follow Protocol for Other Waste Streams classify->other_waste  No container Select Leak-Proof, Compatible Container waste_stream->container label Affix 'Hazardous Waste' Tag & List All Constituents container->label store Store in Secondary Containment in a Designated SAA label->store check_full Container Full or Time Limit Reached? store->check_full check_full->store  No pickup Request Waste Pickup from EHS Department check_full->pickup  Yes end Proper Disposal pickup->end

Caption: Decision workflow for hazardous waste disposal.

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Risk: For large spills, or if you feel unsafe, evacuate the area and contact your institution's emergency number.[12]

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.

  • Contain and Absorb:

    • For a solid spill , gently cover with an absorbent material to avoid raising dust.[13][14] Carefully sweep or scoop the material into a designated waste container.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a plastic bag or container.[2][12] Seal it, label it as "Hazardous Waste" with a description of the contents, and dispose of it through EHS.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal of Contaminated Materials

Any item that comes into direct contact with 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone must be disposed of as hazardous waste.

Item TypeDisposal Guideline
Contaminated PPE Disposable gloves, bench paper, and other contaminated items should be collected in a sealed, labeled plastic bag and placed in the solid hazardous waste stream.[1]
Empty Stock Bottles The original chemical container must be disposed of via EHS pickup. Do not discard in regular trash or glass recycling.
Contaminated Glassware Attempt to decontaminate glassware using a suitable solvent. Collect the solvent rinsate as halogenated liquid waste. If glassware cannot be decontaminated, it must be disposed of as solid hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011). National Research Council. [Link]

  • Effective Laboratory Waste Management Tips. (2025, August 4). Environmental Marketing Services. [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety (EHRS). [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Health-System Pharmacy, 43(5), 1193–1204. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety (EHRS). [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Compound: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone Class: Alpha-amino ketone / Aryl iodide derivative Physical State: Solid (crystalline powder)[1]

The Safety Paradox: While specific Safety Data Sheets (SDS) for this precise research intermediate may be generic, its structure dictates its hazard profile.[1] It combines a piperidine moiety (a potent base and irritant) with an aryl iodide ketone (a potential alkylating agent and sensitizer).

Operational Directive: Treat this compound as a Corrosive Irritant and a Potential Sensitizer .[1] Do not rely solely on standard "low-hazard" organic protocols. The iodine atom increases lipophilicity, potentially enhancing skin absorption, while the piperidine substructure poses a risk of chemical burns to mucous membranes.[1]

Hazard Profile (Structure-Activity Relationship Analysis)
Hazard ClassRisk LevelMechanistic Cause
Skin/Eye Corrosion High The piperidine ring acts as a secondary amine base, capable of causing saponification of lipids in corneal tissue (permanent eye damage risk).[1]
Respiratory Irritation Moderate Alpha-amino ketones can hydrolyze or react with mucous membranes; dust inhalation is a primary exposure route.[1]
Specific Target Organ Toxicity Unknown Aryl iodides are heavy-atom organic compounds; accumulation in the thyroid is theoretically possible but unlikely in acute settings. Treat as a systemic toxicant.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling this compound.

A. Hand Protection: The "Double-Barrier" Protocol

Standard nitrile gloves degrade rapidly when exposed to ketones and certain amines. While this compound is a solid, solutions of it pose a significant permeation risk.[2]

  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if working with penetrating solvents (e.g., DCM, Chloroform).[1]

  • Change Frequency: Immediately upon splash contact. Every 60 minutes during active handling.

B. Eye & Face Protection[2][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Contraindication: Safety glasses with side shields are insufficient due to the risk of fine dust ingress or liquid splash containing the basic piperidine moiety.

  • Face Shield: Required only if handling >500mg in solution or during pressurized filtration.[1]

C. Respiratory Protection[3]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood.[1]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100/OV (Organic Vapor) cartridges.[1]

PPE Decision Logic (Visualization)

The following logic flow dictates the required PPE based on the physical state and quantity of the material.

PPE_Decision_Matrix Start Assess Material State State_Solid Solid / Powder Start->State_Solid State_Solution Solution / Liquid Start->State_Solution Qty_Small < 100 mg State_Solid->Qty_Small Qty_Large > 100 mg State_Solid->Qty_Large Solvent_Type Identify Solvent State_Solution->Solvent_Type PPE_Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Lab Coat Splash Goggles Fume Hood Qty_Small->PPE_Level_1 PPE_Level_2 LEVEL 2 PPE: Add N95/P100 if outside hood (Avoid if possible) Qty_Large->PPE_Level_2 Solvent_Aggressive Aggressive (DCM, THF, DMF) Solvent_Type->Solvent_Aggressive Solvent_Benign Benign (Water, Ethanol) Solvent_Type->Solvent_Benign PPE_Level_3 LEVEL 3 PPE: Laminate Gloves (Silver Shield) Chem. Apron Face Shield + Goggles Solvent_Aggressive->PPE_Level_3 Solvent_Benign->PPE_Level_1

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note that "Aggressive" solvents facilitate skin absorption of the solute.

Operational Protocols

Phase 1: Preparation & Weighing[1]
  • Static Control: Iodinated organic solids often carry high static charges.[1] Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Amber Glassware: Aryl iodides are photosensitive (C-I bond cleavage).[1] Wrap flasks in foil or use amber glassware to prevent degradation which can release free iodine (corrosive).

Phase 2: Handling & Synthesis[1]
  • The "Dirty Hand/Clean Hand" Rule: When moving items in/out of the hood, keep one gloved hand "dirty" (touching the chemical/flask) and one "clean" (touching the sash/notebook).

  • Solvent Choice: Avoid dissolving this compound in Acetone or MEK if wearing standard nitrile gloves, as ketone solvents permeate nitrile in <1 minute, carrying the toxic solute to the skin. Use alcohols or esters if chemically compatible.

Phase 3: Decontamination[1]
  • Surface Wipe: Wipe all surfaces with a detergent solution (e.g., Alconox) followed by water.[1]

  • Iodine Check: If yellow/brown staining appears (indicating free iodine release), treat the surface with 10% Sodium Thiosulfate solution to reduce iodine to colorless iodide before cleaning.

Emergency Response & Spill Management

Scenario: 500mg powder spill inside the fume hood.

  • Alert: Announce the spill. Do not leave the area.

  • Isolate: Lower the sash to the lowest working height.

  • Neutralize/Absorb:

    • Cover the powder with a solvent-dampened pad (to prevent dust) or use a dedicated chemical spill pillow.

    • Do not use strong acids, as this may protonate the piperidine and potentially release volatile byproducts depending on the counter-ion.

  • Disposal: Scoop material into a wide-mouth jar. Label as "Hazardous Waste: Halogenated Organic Solid." [1]

Waste Disposal & Logistics

Proper disposal is critical due to the iodine content (halogenated waste) and biological activity.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 2-(4-Iodophenyl)-1-(piperidin-1-yl)ethanone.[1] Toxic/Irritant."[1][3][4]
Liquid Waste Halogenated Organic"Halogenated Solvent Waste. Contains Aryl Iodides."[1]
Contaminated Sharps Bio/Chem Hazard"Chemically Contaminated Sharps."

Critical Note: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream, as this can oxidize the iodide to elemental iodine (


), creating toxic purple fumes.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Piperidine (CAS 110-89-4).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.